GW 2433
Beschreibung
Eigenschaften
Molekularformel |
C28H28Cl3FN2O4 |
|---|---|
Molekulargewicht |
581.9 g/mol |
IUPAC-Name |
2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H28Cl3FN2O4/c1-28(2,26(35)36)38-19-13-11-18(12-14-19)6-5-16-34(17-15-20-21(29)7-3-9-23(20)32)27(37)33-24-10-4-8-22(30)25(24)31/h3-4,7-14H,5-6,15-17H2,1-2H3,(H,33,37)(H,35,36) |
InChI-Schlüssel |
YMWJDWJXIXITMD-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of GW2433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a potent synthetic agonist that exhibits dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the nuclear receptor superfamily of ligand-activated transcription factors, PPARs play a crucial role in the regulation of lipid and glucose metabolism, energy homeostasis, and inflammation. The dual agonism of GW2433 presents a unique pharmacological profile with potential therapeutic applications in metabolic disorders such as type II diabetes and dyslipidemia. This technical guide provides a comprehensive overview of the core mechanism of action of GW2433, detailing its molecular interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Dual PPARα and PPARδ Agonism
The primary mechanism of action of GW2433 is its ability to bind to and activate both PPARα and PPARδ. Upon ligand binding, these receptors undergo a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor-coactivator complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR/RXR heterodimer subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data on Receptor Activation
| Receptor Isoform | Parameter | Value | Species/Cell System | Reference |
| PPARδ | EC50 | ~300 nM | Murine small intestine explants | [1] |
Note: This EC50 value is based on the induction of Liver Fatty Acid-Binding Protein (L-FABP) mRNA.
Signaling Pathways Modulated by GW2433
The dual activation of PPARα and PPARδ by GW2433 results in the modulation of a complex network of signaling pathways, primarily impacting lipid and glucose metabolism.
PPARα-Mediated Signaling
Activation of PPARα by GW2433 predominantly influences fatty acid catabolism. Key downstream effects include the upregulation of genes involved in fatty acid uptake, mitochondrial β-oxidation, and ketogenesis.
PPARδ-Mediated Signaling
The activation of PPARδ by GW2433 complements the effects of PPARα activation by enhancing fatty acid oxidation and improving insulin sensitivity. PPARδ activation is also associated with the regulation of genes involved in lipid transport and storage.
Experimental Protocols
The characterization of GW2433 as a dual PPARα/δ agonist relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
PPAR Transactivation Assay (Reporter Gene Assay)
This assay is fundamental for quantifying the agonist activity of compounds on PPAR isoforms.
Objective: To determine the dose-dependent activation of PPARα and PPARδ by GW2433.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T (Human Embryonic Kidney 293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 24-well plates.
-
Transient transfection is performed using a lipofection-based reagent with the following plasmids:
-
An expression vector for a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα or PPARδ.
-
A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene (e.g., firefly luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing a range of concentrations of GW2433 (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
-
Reporter Gene Assay:
-
After 24 hours of incubation with the compound, cells are lysed.
-
The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method is used to quantify the changes in the expression of specific genes downstream of PPAR activation.
Objective: To measure the effect of GW2433 on the mRNA levels of PPARα and PPARδ target genes.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line expressing endogenous PPARα and PPARδ (e.g., HepG2 human hepatoma cells) is cultured under standard conditions.
-
Cells are treated with a specific concentration of GW2433 (e.g., corresponding to its EC50) or a vehicle control for a defined period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
The concentration and purity of the RNA are determined by spectrophotometry.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based or probe-based detection method.
-
Primers specific for the target genes (e.g., CPT1A for PPARα, L-FABP for PPARδ) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control group.
-
Conclusion
GW2433 exerts its biological effects through the dual activation of PPARα and PPARδ. This mechanism leads to the transcriptional regulation of a suite of genes involved in lipid and glucose metabolism, positioning it as a compound of interest for the study and potential treatment of metabolic diseases. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of GW2433 and other dual PPAR agonists. Further research to fully elucidate the complete target gene profile and the precise quantitative activation parameters for both PPARα and PPARδ will be crucial for advancing its potential therapeutic applications.
References
The Biological Function of GW2433: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2433 is a synthetic, dual-acting agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ). As a member of the nuclear receptor superfamily, PPARs function as ligand-activated transcription factors that play a pivotal role in the regulation of lipid metabolism, energy homeostasis, and inflammatory responses. GW2433 serves as a valuable research tool for elucidating the distinct and overlapping functions of PPARα and PPARδ. Its ability to activate both receptors allows for the investigation of their synergistic effects on gene expression and cellular metabolism. This document provides a comprehensive overview of the biological function of GW2433, including its mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.
Core Mechanism of Action
GW2433 exerts its biological effects by binding to and activating PPARα and PPARδ. Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes.
A key target gene regulated by GW2433, particularly through the activation of PPARδ in the small intestine, is the Liver Fatty Acid-Binding Protein (L-FABP). L-FABP is crucial for the intracellular transport and metabolism of fatty acids.
Signaling Pathway
The signaling cascade initiated by GW2433 is central to its function in regulating gene expression.
Quantitative Data
The potency of GW2433 has been characterized in cell-based assays. The following table summarizes the available quantitative data.
| Parameter | Receptor | Species | Value | Reference |
| EC50 | PPARδ | Murine | ≈ 300 nM | [1] |
| EC50 | PPARα | - | Not Reported | - |
Note: While GW2433 is characterized as a dual PPARα/δ agonist, a specific EC50 value for its activity on PPARα was not available in the reviewed literature. In functional assays, a concentration of 1.5 µM has been used to demonstrate its activity on both receptors in wild-type murine intestinal explants.[1]
Experimental Protocols
The biological activity of GW2433 is typically assessed using radioligand binding assays and reporter gene assays.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of GW2433 for PPAR receptors by measuring its ability to displace a radiolabeled ligand. Tritiated GW2433 ([³H]GW2433) can also be used as the radioligand to determine the binding affinity of other compounds.
Workflow:
References
The Role of GW2433 in Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and dyslipidemia, represent a growing global health crisis. A key regulator of energy homeostasis and a promising therapeutic target for these conditions is the Peroxisome Proliferator-Activated Receptor delta (PPARδ). GW2433 is a potent dual agonist of PPARδ and PPARα, demonstrating significant potential in modulating lipid and glucose metabolism. This technical guide provides an in-depth overview of the role of GW2433 in metabolic disease, focusing on its mechanism of action, effects on key metabolic parameters, and the underlying signaling pathways. The information is compiled from preclinical studies and is intended to support further research and drug development efforts in this area.
Mechanism of Action
GW2433 primarily exerts its effects through the activation of PPARδ, a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to GW2433, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARδ by agonists like GW2433 initiates a cascade of events that collectively improve metabolic health. In the context of metabolic disease, PPARδ activation has been shown to:
-
Enhance insulin sensitivity: PPARδ activation improves the response of tissues like the liver, muscle, and adipose tissue to insulin.
-
Regulate glucose homeostasis: It plays a crucial role in managing blood glucose levels by affecting hepatic glucose production and peripheral glucose uptake.
-
Modulate lipid metabolism: PPARδ influences the expression of genes involved in fatty acid uptake, transport, and oxidation.
Quantitative Data on the Metabolic Effects of a PPARδ Agonist
The following tables summarize the quantitative data from a key preclinical study investigating the effects of a potent PPARδ agonist, structurally and functionally similar to GW2433, in a diabetic db/db mouse model.
Table 1: Effects of PPARδ Agonist Treatment on Metabolic Parameters in db/db Mice [1]
| Parameter | Control (Vehicle) | PPARδ Agonist-Treated | % Change |
| Body Weight (g) | 45.2 ± 1.5 | 44.8 ± 1.2 | -0.9% |
| Plasma Glucose (mg/dL) | 489 ± 33 | 253 ± 41 | -48.3% |
| Plasma Insulin (ng/mL) | 12.4 ± 2.1 | 4.9 ± 1.3 | -60.5% |
| Plasma Triglycerides (mg/dL) | 125 ± 11 | 89 ± 9 | -28.8% |
| Plasma Free Fatty Acids (mM) | 1.2 ± 0.1 | 0.8 ± 0.1 | -33.3% |
| Total Cholesterol (mg/dL) | 210 ± 15 | 205 ± 12 | -2.4% |
| HDL Cholesterol (mg/dL) | 110 ± 8 | 135 ± 10 | +22.7% |
Data are presented as mean ± SEM. db/db mice were treated for 14 days.
Table 2: Gene Expression Changes in Liver and Muscle of db/db Mice Treated with a PPARδ Agonist [1]
| Gene | Tissue | Fold Change vs. Control | Biological Function |
| Glucose Metabolism | |||
| Glucokinase (GK) | Liver | ↑ 2.1 | Glycolysis |
| Glucose-6-phosphate dehydrogenase (G6PD) | Liver | ↑ 1.8 | Pentose Phosphate Pathway |
| Phosphoenolpyruvate carboxykinase (PEPCK) | Liver | ↓ 0.6 | Gluconeogenesis |
| Lipid Metabolism | |||
| Fatty Acid Synthase (FAS) | Liver | ↑ 2.5 | Lipogenesis |
| Stearoyl-CoA desaturase-1 (SCD-1) | Liver | ↑ 3.2 | Lipogenesis |
| Carnitine palmitoyltransferase 1 (CPT1) | Muscle | ↑ 2.8 | Fatty Acid Oxidation |
| Uncoupling protein 3 (UCP3) | Muscle | ↑ 3.5 | Energy Expenditure |
| Angiopoietin-like 4 (Angptl4) | Adipose | ↑ 5.4 | Lipid Metabolism Regulation |
| Pyruvate dehydrogenase kinase 4 (PDK4) | Muscle | ↑ 4.1 | Glucose and Fatty Acid Metabolism Switch |
Fold change determined by quantitative real-time PCR.
Signaling Pathways
The metabolic effects of GW2433 are mediated through complex signaling networks. The primary pathway involves the direct transcriptional regulation of target genes by the PPARδ/RXR heterodimer.
Caption: GW2433 signaling pathway leading to metabolic regulation.
Experimental Protocols
Animal Studies with PPARδ Agonist in db/db Mice[1]
1. Animal Model and Treatment:
-
Animals: Male C57BL/KsJ-db/db mice and their lean littermates (db/+) were used. Mice were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.
-
Drug Administration: The PPARδ agonist (referred to as "GW" in the study, consistent with compounds like GW2433) was dissolved in 0.5% carboxymethylcellulose. Mice were treated daily via oral gavage for 14 days at a dose of 10 mg/kg of body weight. Control animals received the vehicle alone.
2. Metabolic Parameter Analysis:
-
Blood Collection: Blood samples were collected from the tail vein after a 6-hour fast.
-
Glucose and Insulin Measurement: Plasma glucose levels were determined using a glucose oxidase-based assay. Plasma insulin levels were measured using a radioimmunoassay (RIA) kit.
-
Lipid Profile: Plasma triglycerides, free fatty acids, and total and HDL cholesterol were measured using commercially available enzymatic kits.
3. Gene Expression Analysis (Quantitative Real-Time PCR):
-
Tissue Collection: At the end of the treatment period, mice were euthanized, and liver and skeletal muscle tissues were rapidly dissected and frozen in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Total RNA was extracted from tissues using TRIzol reagent. First-strand cDNA was synthesized from total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR was performed using a SYBR Green master mix on a real-time PCR system. Gene expression levels were normalized to the expression of a housekeeping gene (e.g., 36B4).
Ex Vivo Organ Culture and L-FABP mRNA Analysis
1. Organ Culture:
-
Tissue Preparation: Duodeno-jejunal and ileal explants were obtained from wild-type (PPARα +/+) and PPARα-null (PPARα -/-) mice.
-
Culture Conditions: Explants were cultured for 20 hours in a suitable culture medium (e.g., DMEM) in the presence of 1.5 µM GW2433 or vehicle (0.1% v/v DMSO).
2. Northern Blot Analysis for L-FABP mRNA:
-
RNA Extraction: Total RNA was extracted from the cultured explants.
-
Gel Electrophoresis and Transfer: A specified amount of total RNA (e.g., 10-20 µg) was separated on a denaturing formaldehyde-agarose gel and then transferred to a nylon membrane.
-
Hybridization: The membrane was hybridized with a radiolabeled cDNA probe specific for Liver Fatty Acid-Binding Protein (L-FABP).
-
Detection: The hybridized probe was detected by autoradiography. The intensity of the L-FABP mRNA signal was quantified and normalized to a housekeeping gene (e.g., 18S rRNA).
Caption: Workflow of key experiments investigating GW2433's effects.
Conclusion
GW2433 and similar PPARδ agonists demonstrate significant promise as therapeutic agents for metabolic diseases. Their ability to improve insulin sensitivity, regulate glucose and lipid homeostasis, and modulate the expression of key metabolic genes provides a strong rationale for their continued investigation. The quantitative data and experimental protocols outlined in this guide offer a foundational resource for researchers and drug development professionals working to translate these preclinical findings into novel therapies for patients with metabolic disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of PPARδ agonists in a clinical setting.
References
GW 2433: A Dual PPARδ/α Agonist in the Regulation of Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GW 2433 is a synthetic compound identified as a dual agonist for Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] These nuclear receptors are critical regulators of numerous metabolic processes, with PPARα playing a central role in lipid homeostasis, particularly in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle. This technical guide provides a comprehensive overview of the current understanding of this compound's role in lipid metabolism, consolidating available quantitative data, detailing relevant experimental methodologies, and illustrating the core signaling pathways.
Core Mechanism of Action: PPARα Activation
PPARα acts as a ligand-activated transcription factor. Upon binding to an agonist like this compound, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in virtually all aspects of lipid metabolism, including fatty acid uptake, beta-oxidation, and triglyceride clearance.
Quantitative Data
The available quantitative data on the specific effects of this compound on lipid metabolism is currently limited. The primary evidence stems from its impact on the expression of Liver Fatty Acid-Binding Protein (L-FABP), a key protein in intracellular fatty acid transport.
| Compound | Parameter | System | Concentration | Result | Reference |
| This compound | L-FABP mRNA levels | Murine duodeno-jejunal explants | 1.5 µM | Increased mRNA levels | [1] |
| This compound | EC50 for L-FABP mRNA induction | Murine duodeno-jejunal explants | ~300 nM | - | [1] |
Signaling Pathways
The primary signaling pathway modulated by this compound in the context of lipid metabolism is the PPARα pathway. As a dual agonist, it also activates PPARδ, which is implicated in enhancing fatty acid oxidation in skeletal muscle and adipose tissue.
Experimental Protocols
While specific, detailed protocols for experiments utilizing this compound are not widely published, the following methodologies are standard for investigating the effects of PPAR agonists on lipid metabolism.
In Vitro Analysis of Gene Expression in Intestinal Explants
This protocol is adapted from the methodology used to demonstrate the effect of this compound on L-FABP mRNA levels.[1]
1. Tissue Collection and Culture:
-
Excise duodeno-jejunal segments from mice.
-
Wash the segments with sterile, ice-cold phosphate-buffered saline (PBS).
-
Prepare explants (small tissue sections) and place them on a sterile support grid in a culture dish.
-
Culture the explants in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add this compound to the culture medium to achieve the desired final concentration (e.g., 1.5 µM). A vehicle control (DMSO alone) must be included.
-
Incubate the explants for a specified period (e.g., 20 hours).
3. RNA Extraction and Northern Blot Analysis:
-
Following incubation, harvest the explants and immediately extract total RNA using a standard method (e.g., TRIzol reagent).
-
Quantify the RNA concentration and assess its integrity.
-
Separate the RNA by electrophoresis on a denaturing agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled probe specific for the target gene (e.g., L-FABP).
-
Wash the membrane to remove non-specifically bound probe and expose it to X-ray film or a phosphorimager to visualize the transcript.
-
Normalize the signal to a housekeeping gene (e.g., GAPDH or 18S rRNA) to account for variations in RNA loading.
In Vivo Studies in Murine Models
To assess the systemic effects of this compound on lipid metabolism, in vivo studies using mouse models of dyslipidemia are essential.
1. Animal Model and Acclimation:
-
Select an appropriate mouse model (e.g., C57BL/6J mice on a high-fat diet, or a genetic model of hyperlipidemia).
-
Acclimate the animals to the housing conditions for at least one week before the start of the experiment.
2. Dosing and Administration:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection, or dietary admixture).
-
Determine the appropriate dose and dosing frequency based on preliminary dose-ranging studies.
-
Administer this compound or a vehicle control to the respective groups of animals for the duration of the study.
3. Sample Collection:
-
At the end of the treatment period, collect blood samples for the analysis of plasma lipids (total cholesterol, HDL-C, LDL-C, triglycerides).
-
Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, skeletal muscle) for further analysis.
4. Biochemical and Molecular Analyses:
-
Measure plasma lipid levels using standard enzymatic assays.
-
Analyze the expression of PPARα target genes in tissues using quantitative real-time PCR (qPCR).
-
Assess fatty acid oxidation rates in isolated tissues or primary cells.
Future Directions and Conclusion
The current body of evidence strongly suggests that this compound, through its dual agonism of PPARδ and PPARα, has the potential to modulate lipid metabolism beneficially. However, the limited availability of specific quantitative data and detailed experimental protocols for this compound highlights a significant knowledge gap. Future research should focus on:
-
Comprehensive in vivo studies to determine the dose-dependent effects of this compound on plasma lipid profiles, glucose homeostasis, and body weight in relevant animal models of metabolic disease.
-
In-depth in vitro experiments to elucidate the full spectrum of PPARα and PPARδ target genes regulated by this compound in various cell types (e.g., hepatocytes, adipocytes, myotubes).
-
Direct measurement of fatty acid oxidation rates in response to this compound treatment in both cell culture and animal models.
References
In-Depth Technical Guide: The Effects of GW 2433 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 2433 is a potent synthetic agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with dual activity towards the PPARα and PPARδ isoforms. These nuclear receptors are critical ligand-activated transcription factors that orchestrate a wide array of genes involved in lipid metabolism, inflammation, and energy homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates gene expression. It details the underlying signaling pathways, presents available quantitative data from key experimental findings, and outlines the methodologies employed in these studies. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological functions of this compound and other PPAR agonists.
Core Signaling Pathway of this compound
This compound initiates its effects on gene expression by diffusing into the cell and binding to PPARα and PPARδ in the nucleus. In the unliganded state, PPARs are typically part of a repressor complex. The binding of an agonist like this compound induces a conformational change in the receptor, leading to the dissociation of corepressors (e.g., NCoR, SMRT) and the recruitment of coactivators (e.g., PGC-1α, CBP/p300, SRC-1).
This activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPAR-RXR complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the assembly of the transcriptional machinery, leading to the upregulation or downregulation of gene transcription.[1][2][3][4]
Caption: this compound-mediated activation of PPAR signaling.
Quantitative Effects on Gene Expression
The most well-documented effect of this compound on gene expression comes from a study by Poirier et al. (2001), which investigated its role in regulating the Liver Fatty-Acid-Binding Protein (L-FABP) gene in murine intestinal explants. L-FABP is a known target of PPARs and is integral to intracellular fatty acid trafficking.
The study demonstrated a marked increase in L-FABP mRNA levels following treatment with this compound. The data, while presented as Northern blot autoradiographs, clearly indicate a potent induction of gene expression.
| Compound | Concentration | Treatment Duration | Tissue Model | Mouse Genotype | Observed Effect on L-FABP mRNA Levels | Reference |
| This compound | 1.5 µM | 20 hours | Duodeno-jejunal explants | Wild-type (PPARα +/+) | Significant Increase | Poirier et al., 2001 |
| This compound | 1.5 µM | 20 hours | Duodeno-jejunal explants | PPARα-null (PPARα -/-) | Significant Increase | Poirier et al., 2001 |
Note: "Significant Increase" denotes a visually substantial induction of the L-FABP mRNA band on the Northern blot relative to the vehicle control. The study did not provide densitometric quantification.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in Poirier et al. (2001) for the investigation of this compound's effect on L-FABP gene expression.
Organ Culture of Mouse Intestinal Explants
This ex vivo model allows for the study of tissue-level responses to pharmacological agents in a controlled environment.
-
Animal Models: Male Sv/129 wild-type (PPARα +/+) and PPARα-null (PPARα -/-) mice, aged 8-10 weeks, were used.
-
Tissue Harvesting: Mice were euthanized, and the small intestine was excised and flushed with sterile saline solution.
-
Explant Preparation: The duodeno-jejunal and ileal segments were isolated. The segments were then cut longitudinally, and explants of approximately 2 mm x 2 mm were prepared.
-
Culture Conditions: Explants were placed on sterile grids in a culture dish containing RPMI 1640 medium supplemented with 10% fetal calf serum, antibiotics, and insulin.
-
Treatment: this compound was dissolved in DMSO and added to the culture medium at a final concentration of 1.5 µM. Control cultures received the vehicle (0.1% v/v DMSO) alone.
-
Incubation: The cultures were maintained for 20 hours at 37°C in a humidified atmosphere of 5% CO2.
Caption: Workflow for ex vivo analysis of this compound.
Northern Blot Analysis for mRNA Quantification
-
RNA Isolation: Total RNA was extracted from the cultured intestinal explants using a guanidinium thiocyanate-phenol-chloroform extraction method.
-
Electrophoresis: 20 µg of total RNA per sample was denatured and separated by electrophoresis on a 1.2% agarose gel containing formaldehyde.
-
Transfer: The separated RNA was transferred overnight by capillary blotting to a nylon membrane (Hybond-N+).
-
Probe Preparation: A cDNA probe for mouse L-FABP was labeled with [α-³²P]dCTP using a random priming kit. A probe for 18S rRNA was used as a loading control.
-
Hybridization: The membrane was prehybridized and then hybridized with the radiolabeled L-FABP probe overnight at 42°C in a hybridization buffer containing 50% formamide.
-
Washing: The membrane was washed under stringent conditions to remove non-specific binding of the probe.
-
Detection: The membrane was exposed to a phosphor screen, and the radioactive signals were visualized and quantified using a PhosphorImager.
Logical Interpretation of this compound's Dual Agonism
The experiment by Poirier et al. (2001) was designed to dissect the relative contributions of PPARα and PPARδ to the regulation of L-FABP in the intestine. The results provide a clear logical framework for understanding the dual agonism of this compound.
-
In Wild-Type Mice: this compound can activate both PPARα and PPARδ. The observed increase in L-FABP mRNA is the result of the combined action of both isoforms.
-
In PPARα-null Mice: The absence of PPARα isolates the effects of PPARδ. The fact that this compound still strongly induces L-FABP mRNA demonstrates its potent activity as a PPARδ agonist and confirms that PPARδ is a key regulator of this gene in the intestine.
This logical relationship underscores the utility of this compound as a tool to study PPARδ-specific functions in a PPARα-deficient background.
Caption: Dissecting the dual agonism of this compound.
Broader Implications and Future Research
While the detailed molecular data for this compound is currently limited to its effect on L-FABP, its role as a potent PPARδ/α agonist suggests a much broader impact on gene expression. Other known PPARα and PPARδ target genes are likely to be affected by this compound treatment.
Known PPARα Target Genes:
-
Fatty Acid Oxidation: Carnitine palmitoyltransferase 1A (CPT1A), Acyl-CoA oxidase 1 (ACOX1), Pyruvate dehydrogenase kinase 4 (PDK4).[5][6]
-
Lipoprotein Metabolism: Apolipoproteins A-I and A-II (APOA1, APOA2).
-
Inflammation: Inhibition of NF-κB and AP-1 signaling pathways.[7]
Known PPARδ Target Genes:
-
Fatty Acid Oxidation and Glucose Metabolism: Similar to PPARα, regulates genes involved in energy expenditure.[8]
-
Anti-inflammatory Effects: Repression of inflammatory signaling.[9]
-
Cellular Proliferation and Differentiation. [10]
Future research directions should include:
-
Transcriptomic Profiling: Utilization of RNA-sequencing or microarray analysis to obtain a global view of the genes regulated by this compound in various cell types (e.g., hepatocytes, myotubes, macrophages).
-
Dose-Response and Time-Course Studies: To characterize the potency and dynamics of this compound's effects on a wider range of target genes.
-
In Vivo Studies: To validate the gene expression changes observed in vitro and to understand their physiological consequences in animal models of metabolic and inflammatory diseases.
By expanding the scope of research on this compound, a more complete understanding of its biological functions and therapeutic potential can be achieved.
Disclaimer: This document is for informational and research purposes only. This compound is a research chemical and not approved for human or veterinary use.
References
- 1. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Different Coactivator Recruitment to Human PPARα/δ/γ Ligand-Binding Domains by Eight PPAR Agonists to Treat Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor corepressors and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARδ, a Potential Therapeutic Target for Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of GW4064: A Technical Guide to a Potent FXR Agagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of GW4064, a potent, non-steroidal synthetic agonist of the Farnesoid X Receptor (FXR). Initially developed as a specific pharmacological tool to probe the functions of FXR, GW4064 has been instrumental in elucidating the receptor's critical role in regulating bile acid, lipid, and glucose homeostasis. However, emerging research has also highlighted significant FXR-independent, off-target activities, primarily involving G protein-coupled receptors (GPCRs).
This document synthesizes key quantitative data, details the experimental protocols used in foundational studies, and visualizes the compound's complex signaling pathways to provide a thorough resource for professionals in the field of drug discovery and metabolic research.
Core Mechanism of Action: FXR-Dependent Signaling
GW4064's primary and most well-characterized mechanism of action is the direct binding to and activation of the Farnesoid X Receptor, a nuclear receptor highly expressed in the liver and intestine. Upon binding, GW4064 induces a conformational change in FXR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This activated FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes. This interaction modulates the transcription of a suite of genes integral to metabolic control.
A pivotal target is the Small Heterodimer Partner (SHP), a transcriptional repressor. By inducing SHP expression, GW4064 indirectly inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This feedback loop is central to maintaining bile acid homeostasis.[1] Furthermore, FXR activation by GW4064 influences the expression of genes involved in bile acid transport, such as the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 2 (MDR2), facilitating the clearance of potentially toxic bile acids from hepatocytes.[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro potency and in vivo pharmacological effects of GW4064, compiled from multiple studies.
Table 1: In Vitro Potency of GW4064
| Assay Type | Target/Pathway | Cell Line | Parameter | Value |
| Luciferase Reporter Assay | FXR | CV-1 | EC50 | 15 nM, 65 nM |
| Luciferase Reporter Assay | FXR | HEK293 | EC50 | 30 nM, 70 nM |
| Luciferase Reporter Assay | FXR | HepG2 | EC50 | 20 nM |
| Luciferase Reporter Assay | CRE | HEK293 | EC50 | 12 nM |
| Luciferase Reporter Assay | NFAT-RE | HEK293 | EC50 | 15 nM |
| cAMP Accumulation (Basal) | GPCRs | HEK293 | EC50 | 241 nM |
| cAMP Accumulation (Forskolin) | GPCRs (Inhibition) | HEK293 | IC50 | 70 nM |
Data sourced from multiple reports, values may vary based on specific experimental conditions.[3][4][5][6][7][8]
Table 2: In Vivo Pharmacokinetics and Gene Regulation
| Parameter / Gene | Species | Model | Treatment | Result / Fold Change |
| Oral Bioavailability | Rat | Fisher Rats | Oral Gavage | 10% |
| Half-life (t1/2) | Rat | Fisher Rats | Oral Gavage | 3.5 hours |
| ED50 (Triglycerides) | Rat | Fisher Rats | 7 days, b.i.d. | 20 mg/kg |
| SHP Expression | Rat | Cholestatic | 30 mg/kg | ~3-fold to 15-fold increase |
| BSEP Expression | Rat | Cholestatic | 30 mg/kg | ~3-fold increase |
| MDR2 Expression | Rat | Cholestatic | 30 mg/kg | ~2.5-fold increase |
| CYP7A1 Expression | Rat | Cholestatic | 30 mg/kg | ~80% repression |
| CYP3A4 Expression | Human Hepatocytes | In Vitro | 1 µM, 48 hours | ~75% mRNA decrease |
| CD36 Expression | Mouse | HFD-fed | 50 mg/kg | ~37% repression |
Data compiled from various in vivo and ex vivo studies.[1][4][6]
Visualizing the Signaling Pathways
The following diagrams illustrate the primary FXR-dependent and the secondary FXR-independent signaling cascades initiated by GW4064.
Detailed Experimental Protocols
This section provides methodologies for key assays used to characterize the pharmacology of GW4064.
FXR Luciferase Reporter Gene Assay
Objective: To quantify the dose-dependent activation of FXR by GW4064 in a cellular context.
Methodology:
-
Cell Culture and Seeding: Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Cells are seeded into 24- or 96-well plates at a density that ensures they reach 70-80% confluency at the time of transfection.[3]
-
Transient Transfection: Cells are transiently co-transfected using a lipid-based reagent (e.g., Lipofectamine) with the following plasmids:
-
An FXR expression vector (e.g., pCMX-hFXR).
-
A luciferase reporter plasmid containing multiple copies of an FXRE upstream of a minimal promoter (e.g., 3X-FXRE-Luc).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.[1][3]
-
-
Compound Treatment: Approximately 12-24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of GW4064 (e.g., from 1 nM to 10 µM) or a vehicle control (typically DMSO, final concentration ≤ 0.1%).[1]
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed. The firefly luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate. The activity of the normalization reporter is also measured.[3]
-
Data Analysis: The firefly luciferase activity is normalized to the control reporter's activity. The fold activation is calculated relative to the vehicle-treated control. Dose-response curves are generated using non-linear regression to determine the EC50 value.[3]
In Vivo Pharmacokinetic and Efficacy Studies in Rodents
Objective: To determine the pharmacokinetic profile of GW4064 and its efficacy in animal models of metabolic disease.
Methodology:
-
Animal Models:
-
Compound Administration: GW4064 is typically formulated in a vehicle such as 1% methylcellulose and administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Doses can range from 10 mg/kg to 50 mg/kg, administered once or twice daily for a period ranging from several days to several weeks.[4][6]
-
Pharmacokinetic Analysis: For pharmacokinetic studies, blood samples are collected at various time points post-dosing. Plasma concentrations of GW4064 are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS). Key parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability are calculated.[4]
-
Efficacy Endpoints: At the end of the treatment period, various endpoints are assessed:
-
Metabolic Parameters: Serum levels of triglycerides, cholesterol, glucose, and insulin are measured.[6]
-
Gene Expression Analysis: Liver and intestinal tissues are harvested. Total RNA is isolated, and the expression of FXR target genes (e.g., SHP, CYP7A1, BSEP) is quantified using quantitative real-time PCR (qRT-PCR).[2]
-
Histology: Tissues (e.g., liver) are fixed, sectioned, and stained (e.g., with H&E or Oil Red O) to assess changes in tissue morphology and lipid accumulation.[6]
-
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration, an indicator of GPCR activation via the Gαq/11 pathway.
Methodology:
-
Cell Culture and Dye Loading: HEK293T cells are seeded in black-walled, clear-bottom 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.[3]
-
Compound Addition and Fluorescence Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of GW4064. Fluorescence is then monitored in real-time (e.g., every 1-2 seconds for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence (F/F0) is plotted against time to visualize the calcium flux. Dose-response curves can be generated to determine the EC50 for calcium mobilization.[3]
Conclusion
GW4064 is a powerful pharmacological tool that has been pivotal in defining the role of FXR in metabolic health and disease. Its high potency and selectivity for FXR make it an excellent agent for in vitro and in vivo studies aimed at understanding FXR biology. However, researchers must be cognizant of its documented off-target effects on GPCRs, which can lead to FXR-independent cellular responses.[3][5] Careful experimental design, including the use of appropriate controls such as FXR-null cells or co-treatment with receptor antagonists, is crucial for accurately attributing the observed biological effects to either the canonical FXR pathway or off-target mechanisms. This guide provides the foundational technical information necessary to design, execute, and interpret experiments involving this important research compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic FXR Agonist GW4064 Prevents Diet-induced Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to GW2433 for Type II Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a synthetic dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ)[1]. As a member of the PPAR modulator class of compounds, GW2433 holds potential for the investigation and therapeutic development targeting type II diabetes and associated metabolic disorders like dyslipidemia[1]. This technical guide provides a comprehensive overview of GW2433, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization in the context of type II diabetes research.
Core Mechanism of Action: Dual PPARα/δ Agonism
GW2433 exerts its biological effects by binding to and activating PPARα and PPARδ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. Upon activation by a ligand such as GW2433, these receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
The dual agonism of GW2433 is significant because PPARα and PPARδ regulate distinct yet complementary metabolic pathways:
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This helps in clearing circulating lipids.
-
PPARδ Activation: Ubiquitously expressed, PPARδ activation has been shown to enhance fatty acid oxidation in skeletal muscle and improve glucose homeostasis. Activation of PPARδ can lead to improved insulin sensitivity.
The combined activation of both PPARα and PPARδ by GW2433 suggests a multi-faceted approach to addressing the metabolic dysregulation characteristic of type II diabetes, by simultaneously improving lipid profiles and enhancing glucose utilization.
Quantitative Data
| Parameter | Value | Receptor Subtype | Context |
| Effective Concentration | 1.5 µM | PPARδ | Induction of L-FABP mRNA in PPARα-null mouse ileal explants[2] |
Signaling Pathways
The activation of PPARα and PPARδ by GW2433 initiates a cascade of transcriptional events that influence glucose and lipid metabolism, ultimately impacting insulin sensitivity.
PPARα Signaling Pathway
PPARδ Signaling Pathway
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of GW2433.
In Vitro PPAR Reporter Gene Assay
This assay is designed to quantify the activation of PPARα and PPARδ by GW2433 in a cellular context.
Objective: To determine the dose-dependent activation of human PPARα and PPARδ by GW2433.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmids:
-
pBIND-hPPARα-LBD (expressing the GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain)
-
pBIND-hPPARδ-LBD (expressing the GAL4 DNA-binding domain fused to the human PPARδ ligand-binding domain)
-
-
Reporter plasmid: pGL5-luc (containing a GAL4 upstream activation sequence driving a luciferase reporter gene)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
GW2433
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing:
-
50 ng of the respective pBIND-PPAR expression plasmid
-
50 ng of the pGL5-luc reporter plasmid
-
Transfection reagent according to the manufacturer's instructions.
-
-
Incubate the transfection mix at room temperature for 20 minutes.
-
Add 20 µL of the transfection mix to each well.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of GW2433 in DMEM (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
After 24 hours of transfection, replace the medium with 100 µL of the GW2433 serial dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium and add 50 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if used.
-
Plot the relative luciferase units (RLU) against the logarithm of the GW2433 concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy Study in a Type II Diabetes Animal Model
This protocol describes an in vivo study to evaluate the efficacy of GW2433 in a relevant animal model of type II diabetes, such as the db/db mouse or the Zucker Diabetic Fatty (ZDF) rat[4][5].
Objective: To assess the effect of chronic oral administration of GW2433 on blood glucose levels, insulin sensitivity, and lipid profiles in a diabetic animal model.
Animal Model: Male db/db mice, 8-10 weeks of age.
Materials:
-
db/db mice and their lean littermate controls (db/+)
-
GW2433
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin ELISA kit
-
Triglyceride and cholesterol assay kits
Protocol:
-
Acclimatization and Baseline Measurements:
-
Acclimatize the animals for one week.
-
At the start of the study, record body weight and measure baseline fasting blood glucose and plasma insulin, triglycerides, and cholesterol.
-
-
Dosing:
-
Randomly assign db/db mice to two groups: Vehicle control and GW2433-treated. A group of lean db/+ mice will serve as a non-diabetic control.
-
Administer GW2433 (e.g., 10 mg/kg) or vehicle daily by oral gavage for 4 weeks. The dose may need to be optimized in a preliminary study.
-
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure non-fasting blood glucose twice a week from tail vein blood.
-
-
Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period (week 4), perform an OGTT.
-
Fast the mice for 6 hours.
-
Administer a glucose solution (2 g/kg) by oral gavage.
-
Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect blood for final analysis of plasma insulin, triglycerides, and cholesterol.
-
Collect tissues (liver, skeletal muscle, adipose tissue) for gene expression analysis of PPAR target genes (e.g., by qRT-PCR).
-
Data Analysis:
-
Compare the changes in body weight, blood glucose, and plasma parameters between the vehicle- and GW2433-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.
Conclusion
GW2433, as a dual PPARα/δ agonist, presents a promising pharmacological tool for the study of type II diabetes. Its mechanism of action, targeting both lipid and glucose metabolism, offers a comprehensive approach to addressing the complex pathophysiology of the disease. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the in vitro and in vivo activities of GW2433 and similar compounds. Further research to elucidate the precise quantitative pharmacological parameters of GW2433 and its long-term efficacy and safety in preclinical models will be crucial for its potential translation into a therapeutic agent.
References
In-Depth Technical Guide: GW2433 (CAS Number 227941-61-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of GW2433 (CAS No. 227941-61-9), a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR delta (PPARδ). This document collates available data on its chemical properties, mechanism of action, and its application in scientific research, with a focus on its role in cellular processes such as lipogenesis and gene expression. Detailed experimental protocols and quantitative data are presented to support its use in laboratory settings. Furthermore, this guide includes visualizations of the PPAR signaling pathway and relevant experimental workflows to facilitate a deeper understanding of its biological functions.
Chemical and Physical Properties
GW2433 is a synthetic compound belonging to the class of phenoxyacetic acid derivatives. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[3-[[2-(2-chloro-6-fluorophenyl)ethyl][[(2,3-dichlorophenyl)amino]carbonyl]amino]propyl]phenoxy]-2-methylpropanoic acid | [1] |
| CAS Number | 227941-61-9 | [1] |
| Molecular Formula | C28H28Cl3FN2O4 | [1] |
| Molecular Weight | 581.89 g/mol | [1] |
| Synonyms | GW-2433, GW2433 | [1] |
Mechanism of Action: PPARα and PPARδ Agonism
GW2433 functions as a dual agonist for two members of the peroxisome proliferator-activated receptor (PPAR) family of nuclear receptors: PPARα and PPARδ. Upon binding to these receptors, GW2433 induces a conformational change that leads to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.
PPAR Signaling Pathway:
Figure 1: Simplified signaling pathway of GW2433.
Quantitative Data
| Parameter | Value | Cell/System Type | Reference |
| Effective Concentration (EC) | ~300 nM | Organ cultures of mouse intestinal explants | [2] |
This value was derived from experiments measuring the induction of liver fatty acid-binding protein (L-FABP) mRNA.
Key Experimental Findings and Protocols
Regulation of Lipogenesis in Human Sebocytes
A study by Trivedi et al. (2006) investigated the role of PPARs in human sebum production using the immortalized human sebaceous gland cell line, SEB-1.[1]
Experimental Workflow:
Figure 2: Workflow for assessing lipogenesis in SEB-1 sebocytes.
Detailed Experimental Protocol (adapted from Trivedi et al., 2006):
-
Cell Culture: SEB-1 sebocytes were cultured in Sebomed medium supplemented with 5% fetal bovine serum, 1 ng/mL epidermal growth factor, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 6-well plates and grown to approximately 80% confluency. The medium was then replaced with serum-free medium containing the desired concentration of GW2433 or other PPAR agonists.
-
Radiolabeling: After 24 hours of treatment, [14C]-acetate (1 µCi/mL) was added to each well, and the cells were incubated for another 24 hours.
-
Lipid Extraction: The cells were washed with phosphate-buffered saline (PBS) and scraped into a solution of chloroform:methanol (2:1). The mixture was vortexed and centrifuged to separate the lipid-containing organic phase.
-
Thin Layer Chromatography (TLC): The extracted lipids were dried under nitrogen, resuspended in chloroform, and spotted onto a TLC plate. The plate was developed in a solvent system of hexane:diethyl ether:acetic acid (80:20:1).
-
Quantification: The lipid spots were visualized by autoradiography, scraped from the plate, and the amount of incorporated [14C]-acetate was quantified by liquid scintillation counting.
Key Finding: Treatment with the PPARα/δ agonist GW2433 resulted in an increase in lipogenesis in SEB-1 sebocytes, indicating a role for PPARα and/or PPARδ in the regulation of sebum production.[1]
Induction of Gene Expression in Mouse Intestinal Explants
Poirier et al. (2001) utilized GW2433 to explore the differential roles of PPARα and PPARδ in the regulation of the liver fatty acid-binding protein (L-FABP) gene in the mouse small intestine.[2]
Experimental Workflow:
Figure 3: Workflow for gene expression analysis in mouse intestinal explants.
Detailed Experimental Protocol (adapted from Poirier et al., 2001):
-
Tissue Collection: Duodeno-jejunal explants were obtained from wild-type and PPARα-null mice.
-
Organ Culture: The explants were cultured for 20 hours in RPMI 1640 medium supplemented with antibiotics and 10% fetal bovine serum. The medium contained either vehicle (0.1% DMSO) or 1.5 µM GW2433.
-
RNA Extraction: Total RNA was extracted from the cultured explants using a guanidinium thiocyanate-phenol-chloroform method.
-
Northern Blot Analysis: Total RNA (20 µg) was electrophoresed on a 1.2% agarose gel containing formaldehyde, transferred to a nylon membrane, and hybridized with a 32P-labeled cDNA probe for L-FABP.
-
Quantification: The radioactive signals were quantified using a phosphorimager.
Key Finding: GW2433 was shown to be a potent inducer of L-FABP mRNA levels in the small intestine of both wild-type and PPARα-null mice, suggesting that PPARδ is the primary mediator of this effect in this tissue.[2]
Applications in Drug Development and Research
GW2433 serves as a valuable research tool for elucidating the distinct and overlapping functions of PPARα and PPARδ in various physiological and pathological processes. Its potential as a therapeutic agent, particularly in the context of metabolic disorders, warrants further investigation.
-
Metabolic Disease Research: Given the roles of PPARα and PPARδ in lipid and glucose metabolism, GW2433 is a relevant compound for studying conditions such as dyslipidemia and type 2 diabetes.
-
Dermatology: The demonstrated effect of GW2433 on lipogenesis in sebocytes suggests its utility in research related to skin disorders characterized by altered sebum production, such as acne vulgaris.
-
Gene Regulation Studies: As a dual agonist, GW2433 can be employed to investigate the complex interplay between PPARα and PPARδ in regulating the expression of target genes in different tissues and cell types.
Conclusion
GW2433 is a well-characterized dual PPARα and PPARδ agonist that has been instrumental in advancing our understanding of the roles of these nuclear receptors in cellular function. This technical guide provides a consolidated resource of its chemical properties, mechanism of action, and demonstrated applications in research. The detailed experimental protocols and workflows presented herein are intended to aid researchers in the design and execution of future studies utilizing this valuable pharmacological tool. Further research is warranted to fully elucidate the therapeutic potential of targeting both PPARα and PPARδ with compounds like GW2433.
References
In-Depth Technical Guide: GW 2433 - A Dual PPARα/δ Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, biological activity, and experimental methodologies related to GW 2433, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ).
Molecular Structure and Properties
This compound is a synthetic, non-thiazolidinedione molecule with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | 2-{4-[3-({2-(2-Chloro-6-fluorophenyl)ethyl}[(2,3-dichlorophenyl)carbamoyl])amino]propyl}phenoxy)-2-methylpropanoic acid[1] |
| CAS Number | 227941-61-9[1][2] |
| Chemical Formula | C28H28Cl3FN2O4[1] |
| Molecular Weight | 581.89 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Mechanism of Action
This compound is a dual agonist for PPARα and PPARδ, two members of the nuclear receptor superfamily of ligand-activated transcription factors. Upon activation by a ligand like this compound, these receptors form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, PPARα is a key regulator of lipid metabolism. Its activation by this compound is expected to lead to increased fatty acid uptake, utilization, and β-oxidation.
-
PPARδ Activation: PPARδ is more ubiquitously expressed and is involved in the regulation of lipid and glucose metabolism, as well as inflammation. Activation of PPARδ by this compound may contribute to improved insulin sensitivity and reduced inflammation.
The dual agonism of this compound on both PPARα and PPARδ suggests its potential therapeutic utility in metabolic disorders characterized by dyslipidemia and insulin resistance, such as type 2 diabetes and metabolic syndrome.
Signaling Pathway
Caption: Simplified signaling pathway of this compound via PPARα and PPARδ activation.
Quantitative Activity Data
The following tables summarize the in vitro and in vivo activity of this compound.
In Vitro Activity
| Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| PPARα | Binding Assay | Human | 32 | N/A | [3] |
| PPARδ | Binding Assay | Human | 2000 | N/A | [3] |
Note: The reported IC50 for PPARδ appears to be an outlier, as other literature describes this compound as a potent PPARδ agonist and it is used as a high-affinity radioligand for this receptor.
In Vivo Efficacy in Animal Models
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Obese Rhesus Monkeys | Dyslipidemia | Oral gavage | Dose-dependent decrease in plasma triglycerides and VLDL cholesterol. | [3] |
| STZ-induced Diabetic Mice | Type 1 Diabetes | Intraperitoneal injection | Significant reduction in blood glucose levels. | [4] |
| Leprdb/db Mice | Type 2 Diabetes | Oral gavage | Improved glucose tolerance and insulin sensitivity. | [4] |
Experimental Protocols
a) Synthesis of this compound
A detailed, step-by-step synthetic route for this compound is proprietary information of GlaxoSmithKline and not publicly available in full detail. However, the synthesis of similar phenylpropanoic acid derivatives often involves multi-step reactions. A plausible, generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for phenylpropanoic acid derivatives like this compound.
b) PPAR Ligand Binding Assay (Scintillation Proximity Assay)
Scintillation Proximity Assay (SPA) is a common method to determine the binding affinity of ligands to nuclear receptors.[5][6][7][8][9][10][11]
Principle: This homogeneous radioassay involves the use of scintillant-impregnated beads. The receptor of interest (PPARα or PPARδ) is immobilized on these beads. A radiolabeled ligand (e.g., [3H]GW2433 for PPARδ) is added. When the radioligand binds to the receptor, it comes into close proximity with the scintillant, causing light emission that is detected by a scintillation counter. Unlabeled test compounds (like this compound) compete with the radioligand for binding, leading to a decrease in the signal.
Detailed Methodology:
-
Receptor Preparation:
-
Express and purify the ligand-binding domains (LBDs) of human PPARα and PPARδ, typically as fusion proteins (e.g., with GST or His-tag) in a suitable expression system (e.g., E. coli or baculovirus-infected insect cells).
-
-
Bead Preparation:
-
Use streptavidin-coated SPA beads.
-
Biotinylate the purified PPAR LBDs.
-
Incubate the biotinylated receptors with the streptavidin-coated SPA beads to allow for immobilization.
-
-
Assay Procedure:
-
In a microplate, add the receptor-coated SPA beads to a suitable assay buffer (e.g., phosphate-buffered saline containing a detergent and a protease inhibitor cocktail).
-
Add a constant, low concentration of the radiolabeled ligand (e.g., [3H]GW2433 for PPARδ competition assays).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 1-2 hours).
-
Measure the light emission using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the scintillation counts against the concentration of the unlabeled competitor.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a PPAR Scintillation Proximity Assay.
c) In Vivo Efficacy Study in a Type 2 Diabetes Animal Model
Animal Model:
-
Leprdb/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes, are commonly used.[4]
Experimental Protocol:
-
Animal Acclimatization:
-
House male Leprdb/db mice and their lean littermate controls under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow a one-week acclimatization period before the start of the experiment.
-
-
Treatment:
-
Randomly assign the db/db mice to two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10 mg/kg body weight) or vehicle (e.g., 0.5% methylcellulose) daily by oral gavage for a specified period (e.g., 14 days).
-
-
Glucose and Insulin Tolerance Tests:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight (e.g., 16 hours).
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Collect blood samples from the tail vein at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast the mice for a shorter period (e.g., 4-6 hours).
-
Administer human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples and measure blood glucose at baseline and at specified intervals post-injection.
-
-
-
Biochemical Analysis:
-
At the end of the study, collect terminal blood samples for the analysis of plasma triglycerides, insulin, and other relevant metabolic parameters using standard enzymatic and ELISA kits.
-
-
Data Analysis:
-
Analyze the data from the OGTT and ITT by calculating the area under the curve (AUC).
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the vehicle control group.
-
Conclusion
This compound is a valuable research tool for investigating the roles of PPARα and PPARδ in metabolic regulation. Its dual agonism offers a unique profile for potentially modulating lipid and glucose homeostasis. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and similar compounds. Further research is warranted to fully elucidate the therapeutic potential of dual PPARα/δ agonists in the context of metabolic diseases.
References
- 1. medkoo.com [medkoo.com]
- 2. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 3. pnas.org [pnas.org]
- 4. Reversal of hyperglycemia in diabetic mouse models using induced-pluripotent stem (iPS)-derived pancreatic β-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a complex scintillation proximity assay for high-throughput screening of PPARgamma modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of PPARδ: from computer modelling to biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 11. Peroxisome proliferator-activated receptor-γ | 1C. Peroxisome proliferator-activated receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-Depth Technical Guide to the Research Chemical GW2433
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2433 is a synthetic, dual-acting agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a research chemical, it serves as a valuable tool for investigating the distinct and overlapping roles of these two nuclear receptor subtypes in metabolic regulation, lipid homeostasis, and cellular differentiation. This technical guide provides a comprehensive overview of GW2433, including its chemical properties, mechanism of action, available quantitative data, and detailed experimental methodologies. The information presented herein is intended to support researchers in designing and executing studies involving this potent and selective research compound.
Core Chemical Properties
GW2433 is a complex organic molecule with the following key identifiers and physicochemical properties.
| Property | Value | Reference |
| IUPAC Name | 2-[4-[3-[--INVALID-LINK--amino]propyl]phenoxy]-2-methylpropanoic acid | [1] |
| Synonyms | GW-2433, GW 2433 | [1] |
| CAS Number | 227941-61-9 | [1] |
| Chemical Formula | C₂₈H₂₈Cl₃FN₂O₄ | [1] |
| Molecular Weight | 581.89 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years). | [1] |
Pharmacological Profile: A Dual PPARα/δ Agonist
GW2433 is characterized as a dual agonist, exhibiting activity at both PPARα and PPARδ subtypes. These nuclear receptors function as ligand-activated transcription factors that regulate the expression of genes involved in a myriad of physiological processes.
Mechanism of Action
Upon binding to PPARα and PPARδ, GW2433 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid and lipoprotein metabolism. Its activation leads to increased fatty acid uptake, transport, and β-oxidation.
-
PPARδ Activation: Ubiquitously expressed, PPARδ is involved in the regulation of fatty acid oxidation, particularly in skeletal muscle and adipose tissue. It also plays a role in improving insulin sensitivity and cholesterol metabolism.
Quantitative Pharmacological Data
The dual agonism of GW2433 is defined by its potency at both PPARα and PPARδ. The following table summarizes the available quantitative data.
| Parameter | Receptor | Value (approx.) | Species/Assay Context | Reference |
| EC₅₀ | PPARδ | 300 nM | Induction of L-FABP mRNA in duodeno-jejunal explants from PPARα-null mice. | [2] |
| EC₅₀ | PPARα | Not available | - | - |
| Kᵢ | PPARα | Not available | - | - |
| Kᵢ | PPARδ | Not available | - | - |
| Kᵢ | PPARγ | Not available | - | - |
Note: The EC₅₀ for PPARα has not been explicitly reported in the reviewed literature, which is a critical data gap for fully characterizing the dual agonist profile of GW2433.
Signaling Pathways
The activation of PPARα and PPARδ by GW2433 initiates a cascade of molecular events that ultimately alter gene expression.
Caption: General signaling cascade initiated by GW2433 binding to PPARα/δ.
Key Experiments and Methodologies
The primary application of GW2433 in the cited literature is the investigation of its effects on the expression of Liver Fatty Acid-Binding Protein (L-FABP), a known PPAR target gene.
Experiment: Induction of L-FABP mRNA in Intestinal Explants
This experiment, detailed by Poirier et al. (2001), demonstrates the ability of GW2433 to act as a PPARδ agonist in a PPARα-deficient model, providing key evidence for its dual activity.[3]
Experimental Workflow:
Caption: Experimental workflow for assessing GW2433-mediated L-FABP mRNA induction.
Detailed Protocol (based on Poirier et al., 2001): [3]
-
Animal Models: Wild-type and PPARα-null mice were utilized to differentiate the effects on PPAR subtypes.
-
Explant Culture:
-
Duodeno-jejunal and ileal segments were dissected from the mice.
-
The segments were cultured as explants for a period of 20 hours.
-
-
Treatment:
-
Control cultures received the vehicle, 0.1% (v/v) DMSO.
-
Experimental groups were treated with either the selective PPARα agonist GW7647 (1.5 µM) or the dual PPARδ/α agonist GW2433 (1.5 µM).
-
-
RNA Analysis:
-
Total RNA was extracted from the cultured explants.
-
Northern blot analysis was performed to determine the levels of L-FABP mRNA.
-
The results were normalized to 18S rRNA levels to ensure equal loading.
-
Conclusion
GW2433 is a potent dual agonist of PPARα and PPARδ, making it a valuable pharmacological tool for dissecting the individual and combined roles of these receptors in metabolic health and disease. While its activity on PPARδ has been quantified in a specific cellular context, a more complete pharmacological profile, including its potency at PPARα and its binding affinities for all PPAR subtypes, is needed to fully leverage its research potential. The experimental protocols outlined in this guide provide a foundation for further investigation into the molecular mechanisms and physiological effects of this important research chemical. Future studies should aim to fill the existing gaps in the quantitative data to provide a more comprehensive understanding of GW2433's activity.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential involvement of peroxisome-proliferator-activated receptors alpha and delta in fibrate and fatty-acid-mediated inductions of the gene encoding liver fatty-acid-binding protein in the liver and the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Efficacy of GW2433: A Technical Overview for Drug Development Professionals
Introduction
GW2433 is a synthetic agonist targeting Peroxisome Proliferator-Activated Receptors (PPARs), specifically demonstrating dual activity for the PPARα and PPARδ isoforms. Initial investigations into the efficacy of GW2433 have centered on its potential to modulate lipid metabolism within sebaceous gland cells, or sebocytes. This technical guide provides a comprehensive summary of the early findings, detailing the experimental methodologies, quantitative outcomes, and the underlying signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents targeting metabolic and dermatological conditions.
Quantitative Data Summary
The primary initial efficacy study on GW2433 focused on its impact on lipogenesis in an in vitro human sebocyte model (SEB-1 cell line). The key quantitative finding from this research is the dose-dependent increase in lipid synthesis following treatment with GW2433.
| Compound | Target Receptor(s) | Cell Line | Assay | Key Finding | Reference |
| GW2433 | PPARα/δ | SEB-1 | Lipogenesis Assay | Increased lipogenesis | [1][2][3] |
Further quantitative details from the primary study were not available in the public domain.
Experimental Protocols
The foundational in vitro efficacy of GW2433 was established using a lipogenesis assay with the immortalized human sebocyte cell line, SEB-1. The following protocol is a synthesized methodology based on established techniques for assessing lipid synthesis in sebocytes.
Lipogenesis Assay in SEB-1 Sebocytes
2.1.1 Cell Culture and Treatment:
-
Cell Line: The SEB-1 human sebocyte cell line is utilized for this assay.
-
Culture Medium: Cells are maintained in DMEM/Ham's F-12 (3:1) supplemented with Epidermal Growth Factor (3 ng/ml), cholera toxin (1.2x10⁻¹⁰ M), adenine (24 µg/ml), insulin (10 ng/ml), hydrocortisone (45.2 ng/ml), and 2.5% Fetal Bovine Serum.[4][5]
-
Plating: For the assay, SEB-1 cells are seeded in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allowed to adhere and reach approximately 80% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing GW2433 at the desired concentrations (a concentration of 1.5 µM has been used in organ culture studies). A vehicle control (e.g., DMSO) is run in parallel. Cells are incubated for a predetermined period (e.g., 24-48 hours) to allow for changes in lipid production.
2.1.2 Lipid Staining and Visualization:
Two common methods for visualizing intracellular lipid droplets are Nile Red and Oil Red O staining.
-
Nile Red Staining:
-
Oil Red O Staining:
-
Cells are fixed with 10% formalin for 15 minutes.
-
After a 10-minute water wash, cells are rinsed with 60% isopropanol.
-
Cells are then stained with an Oil Red O solution (0.7% in 60% isopropanol) for 45 minutes.[4][5]
-
Following a rinse with 60% isopropanol, the cell nuclei can be counterstained with hematoxylin.
-
Visualization is performed using bright-field microscopy.
-
2.1.3 Quantification of Lipogenesis:
-
Fluorescence Measurement (Nile Red): For quantitative analysis of Nile Red stained cells, fluorescence can be measured using a plate reader or analyzed via flow cytometry (FACS). For FACS analysis, cells are trypsinized, washed, and labeled with Nile Red (1 µg/ml in PBS) before analysis.[5]
-
Image Analysis (Oil Red O): The intensity of Oil Red O staining can be quantified using image analysis software to determine the area and intensity of the stained lipid droplets.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GW2433 in sebocytes and a typical experimental workflow for assessing its efficacy.
Conclusion
The initial efficacy studies of GW2433 indicate its role as a PPARα/δ agonist that promotes lipogenesis in human sebocytes. This finding suggests a potential application for GW2433 in research areas requiring the modulation of lipid metabolism in the skin. Further in-depth studies are warranted to fully elucidate its mechanism of action, identify specific downstream gene targets, and explore its therapeutic potential in various physiological and pathological conditions. The methodologies and pathways detailed in this guide provide a foundational framework for future research and development efforts centered on GW2433 and other PPAR modulators.
References
- 1. medkoo.com [medkoo.com]
- 2. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. TGFβ signaling regulates lipogenesis in human sebaceous glands cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Lipogenesis in Human Sebaceous Glands Cells - Page 6 [medscape.com]
In-Depth Technical Guide: GW2433 Target Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a synthetic ligand recognized for its role as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARs are a group of nuclear receptors that function as ligand-activated transcription factors, playing a crucial role in the regulation of lipid and glucose metabolism. Understanding the binding affinity and selectivity of compounds like GW2433 for different PPAR subtypes is fundamental for elucidating their mechanism of action and for the development of targeted therapeutics for metabolic diseases such as type II diabetes and dyslipidemia. This guide provides a comprehensive overview of the target receptor binding affinity of GW2433, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.
Core Concepts: PPAR Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are a class of nuclear receptors that are essential in regulating the expression of genes involved in metabolic processes. When a ligand, such as GW2433, binds to a PPAR, the receptor undergoes a conformational change. This change facilitates its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes that influence lipid and glucose homeostasis.
Quantitative Binding Affinity of GW2433
The following table summarizes the known binding affinity of GW2433 for the PPAR subtypes. It is important to note that GW2433 is characterized as a dual agonist for PPARα and PPARδ.
| Receptor Subtype | Parameter | Value (nM) | Cell/System Type | Reference |
| PPARδ | EC50 | ~300 | Organ cultures of duodeno-jejunal explants from PPARα-null mice | [3] |
Signaling Pathway and Experimental Workflow
The interaction of GW2433 with PPARs initiates a cascade of molecular events that modulate gene expression. The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for characterizing the binding and activity of a ligand like GW2433.
References
Methodological & Application
GW 2433 Experimental Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including metabolism, inflammation, and cell differentiation. As a PPARδ agonist, this compound is a valuable tool for investigating the physiological and pathophysiological roles of PPARδ activation in vitro.
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, recommended protocols for various cell-based assays, and expected outcomes.
Mechanism of Action
This compound exerts its biological effects by binding to and activating PPARδ. Upon ligand binding, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. The binding of the PPARδ/RXR heterodimer to PPREs modulates the transcription of these genes, leading to changes in protein expression and subsequent cellular responses. The specific downstream effects of this compound are cell-type dependent and can influence processes such as lipid metabolism and gene expression.
Data Presentation
Currently, publicly available quantitative data for this compound in cell culture is limited. The following table summarizes the known experimental parameters.
| Parameter | Value | Cell/System Type | Observed Effect | Reference |
| Concentration | 1.5 µM | Mouse duodeno-jejunal and ileal explants | Increased Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels | [1] |
| Incubation Time | 20 hours | Mouse duodeno-jejunal and ileal explants | Increased Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels | [1] |
Signaling Pathway
The activation of PPARδ by this compound initiates a cascade of molecular events that ultimately alters gene expression. A simplified representation of this signaling pathway is provided below.
Experimental Protocols
The following are generalized protocols for common cell-based assays to investigate the effects of this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
General Cell Culture Guidelines
-
Cell Lines: The choice of cell line will depend on the research question. Cell lines known to express PPARδ are recommended.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Experimental Workflow: General Procedure
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Protocol 1: Cell Viability/Proliferation Assay
This protocol can be used to assess the effect of this compound on cell viability and proliferation. Assays such as MTT, XTT, or WST-1 can be utilized.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT/XTT/WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol is to determine the effect of this compound on the expression of PPARδ target genes, such as L-FABP.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target and reference genes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or vehicle control for a specific time (e.g., 20 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target gene(s) and a stable reference gene.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: PPRE-Driven Reporter Gene Assay
This assay is used to measure the transcriptional activity of PPARδ in response to this compound.
Materials:
-
Cell line of interest
-
Expression vector for PPARδ (if not endogenously expressed)
-
Reporter plasmid containing a PPRE driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the PPRE-reporter plasmid and, if necessary, the PPARδ expression vector. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 24 hours).
-
Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Analysis: Normalize the reporter activity to the control plasmid activity and calculate the fold induction relative to the vehicle control.
Conclusion
This compound is a specific and potent tool for studying the roles of PPARδ in various cellular processes. The protocols provided here offer a framework for investigating its effects in cell culture. Researchers should optimize the experimental conditions for their specific cell models to obtain reliable and reproducible data. Further studies are needed to expand the quantitative understanding of this compound's activity across a broader range of cell lines and assays.
References
Application Notes and Protocols for In Vivo Administration of GW2433 in Mouse Models
Introduction
GW2433 is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, inflammation, and cellular differentiation.[1] In mouse models, activation of PPARα and PPARδ has been shown to impact various physiological and pathological processes, making GW2433 a potential tool for research in areas such as metabolic diseases, inflammation, and neurodegenerative disorders.
One study has documented the use of GW2433 in ex vivo organ cultures of mouse duodeno-jejunal and ileal explants, where it was shown to increase Liver-Fatty Acid Binding Protein (L-FABP) mRNA levels at a concentration of 1.5 µM.[2] While this provides evidence of its biological activity in mouse tissues, in vivo protocols require careful consideration of formulation, dosage, and administration route.
Potential Applications in Mouse Models
Based on the known functions of PPARα and PPARδ, GW2433 could be investigated in various mouse models, including but not limited to:
-
Metabolic Diseases:
-
Obesity and Type 2 Diabetes: PPARα and PPARδ agonists have been shown to improve insulin sensitivity, reduce body weight, and modulate lipid profiles in diet-induced obese mice and genetic models of diabetes.[3][4][5][6][7]
-
Dyslipidemia: PPARα is a well-established target for lipid-lowering drugs.[8]
-
-
Inflammatory Conditions: Both PPARα and PPARδ have anti-inflammatory properties.
-
Neurodegenerative Diseases: PPARδ agonists have shown neuroprotective effects in mouse models of Alzheimer's disease.[9][10]
-
Cancer: The role of PPARs in cancer is complex and context-dependent, with some studies suggesting potential for therapeutic intervention.[11][12][13]
Data Presentation: Quantitative Data from Related PPAR Agonist In Vivo Studies
The following tables summarize dosages and administration details from in vivo studies in mice using various PPAR agonists. This data can serve as a starting point for designing experiments with GW2433.
Table 1: In Vivo Administration of PPAR Agonists in Mouse Models
| PPAR Agonist | Agonist Type | Mouse Model | Dosage | Administration Route | Duration | Key Findings |
| GW0742 | PPARδ | 5XFAD (Alzheimer's) | Not specified | Oral | 2 weeks | Reduced brain Aβ load and neuroinflammation.[9][10] |
| GW0742 | PPARδ | Diet-induced obese AKR/J | 30 mg/kg | Oral | 4 weeks | Slight decrease in fat mass.[14] |
| GW1516 | PPARδ | High-fat diet and db/db (diabetic) | Not specified | Oral | Not specified | Improved endothelial function.[5][7] |
| Fenofibrate | PPARα | C57BL/6 | 10, 50, 100, 150 mg/kg | Oral gavage | Not specified | Reduced ethanol intake.[15] |
| Tesaglitazar | Dual PPARα/γ | C57BL/6 | 1.5 mg/kg | Oral gavage | Not specified | Reduced ethanol intake.[15] |
| Adelmidrol | PEA analog (indirect PPARγ action) | C57BL/6 | 1 and 10 mg/kg | Oral | 21 days | Increased endogenous PEA levels in duodenum and colon.[16] |
| Ciglitazone (Cig) | PPARγ | C57BL/6 | 300-400 µg | Oral gavage | 1, 2, 5, or 6 days | Modulated dendritic cell function.[17] |
Experimental Protocols
Preparation and Formulation of GW2433 for In Vivo Administration
Given that many PPAR agonists are hydrophobic, a common method for oral administration is as a suspension.
Materials:
-
GW2433 powder
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in sterile water)[14]
-
Alternative vehicles:
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Precision balance
Protocol:
-
Calculate the required amount of GW2433: Based on the desired dose (e.g., starting with a range of 1-30 mg/kg) and the body weight of the mice, calculate the total amount of GW2433 needed.
-
Prepare the vehicle solution: Prepare the chosen vehicle solution under sterile conditions. For example, to prepare a 0.5% methylcellulose and 0.1% Tween 80 solution, dissolve the appropriate amounts in sterile water.
-
Weigh GW2433: Accurately weigh the calculated amount of GW2433 powder.
-
Create the suspension: a. Add the weighed GW2433 to a sterile microcentrifuge tube. b. Add a small amount of the vehicle and vortex thoroughly to create a paste. c. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension. d. For difficult-to-dissolve compounds, brief sonication may be helpful.
-
Storage: Prepare the formulation fresh daily if possible. If short-term storage is necessary, store at 4°C and protect from light. Always vortex the suspension thoroughly before each administration.
In Vivo Administration Protocol: Oral Gavage
Oral gavage is a common and effective method for administering compounds to mice.
Materials:
-
Mouse oral gavage needles (20-22 gauge, with a ball tip)
-
1 ml syringes
-
Prepared GW2433 suspension
-
Appropriate animal handling and restraint equipment
Protocol:
-
Animal Handling: Acclimatize mice to handling and the gavage procedure for several days prior to the experiment to minimize stress.[14]
-
Dose Calculation: Weigh each mouse on the day of dosing to accurately calculate the volume of the GW2433 suspension to be administered. The typical gavage volume is 5-10 ml/kg body weight.[14]
-
Preparation for Gavage: a. Thoroughly vortex the GW2433 suspension to ensure it is homogenous. b. Draw the calculated volume into a 1 ml syringe fitted with a gavage needle. c. Ensure there are no air bubbles in the syringe.
-
Gavage Procedure: a. Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle. b. Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. c. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or stomach perforation. d. Once the needle is correctly positioned in the stomach, slowly dispense the suspension. e. Gently remove the gavage needle.
-
Post-Administration Monitoring: Monitor the mice for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and at regular intervals.
Visualization of Signaling Pathways and Experimental Workflow
PPARα/δ Signaling Pathway
The following diagram illustrates the general mechanism of action for PPARα and PPARδ agonists like GW2433.
Caption: Generalized PPARα/δ signaling pathway upon activation by an agonist.
Experimental Workflow for In Vivo GW2433 Administration
This diagram outlines a typical workflow for an in vivo study in a mouse model.
Caption: Experimental workflow for in vivo GW2433 administration in mice.
References
- 1. Nuclear Receptors: PPARs [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Obesity-associated improvements in metabolic profile through expansion of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PPARδ activation protects endothelial function in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARδ Activation Protects Endothelial Function in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Research Portal [iro.uiowa.edu]
- 10. Activation of the nuclear receptor PPARδ is neuroprotective in a transgenic mouse model of Alzheimer’s disease through inhibition of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARδ Orchestrates a Prometastatic Metabolic Response to Microenvironmental Cues in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockdown of PPAR δ gene promotes the growth of colon cancer and reduces the sensitivity to bevacizumab in nude mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PPAR agonists: I. Role of receptor subunits in alcohol consumption in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PPARγ regulates retinoic acid-mediated DC induction of Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
Application Notes and Protocols: Preparation of GW 2433 Stock Solution
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of GW 2433, a potent Peroxisome Proliferator-Activated Receptor (PPAR) agonist, for use in scientific research.
Chemical and Physical Properties
This compound is a synthetic organic compound used in research to study the roles of PPAR receptors.[1][2][3] Its key properties are summarized below.
| Property | Value |
| CAS Number | 227941-61-9[1] |
| Molecular Formula | C₂₈H₂₈Cl₃FN₂O₄[4] |
| Molecular Weight | 581.89 g/mol [1][4] |
| Appearance | Solid[1] |
| Purity | ≥98%[1] |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Solvent | Solubility | Storage of Solution |
| DMSO | Soluble[4] | -80°C for up to 6 months, -20°C for up to 1 month[1] |
Storage of Powder:
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.8189 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 5.8189 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but ensure the cap is tightly sealed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired working concentration. It is important to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Signaling Pathway and Experimental Workflow
This compound is a PPAR receptor agonist.[1] The following diagrams illustrate the general signaling pathway for PPAR agonists and the experimental workflow for preparing a stock solution.
Caption: Generalized signaling pathway of a PPAR agonist like this compound.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Metabolic Research of GW2433 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a potent agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a notable affinity for the PPARβ/δ isotype.[1] PPARs are critical nuclear receptors that regulate the transcription of genes involved in lipid and carbohydrate metabolism, energy balance, and inflammation.[2][3][4] Understanding the metabolic fate of GW2433 is paramount for its development as a potential therapeutic agent. These application notes provide a comprehensive framework for designing and conducting in vivo metabolic studies of GW2433 using animal models. The protocols outlined below are based on established methodologies in drug metabolism research and can be adapted to specific research questions.
Animal Model Selection
The choice of animal model is a critical determinant for the successful extrapolation of metabolic data to humans. Rodents, particularly mice and rats, are frequently used in preclinical drug development to investigate pharmacokinetics and metabolism.[5] However, significant species differences in drug-metabolizing enzymes exist, which can impact the metabolic profile of a compound.[6]
Key Considerations for Model Selection:
-
Standard Rodent Models: C57BL/6 mice and Sprague-Dawley or Wistar rats are common choices for initial pharmacokinetic and metabolic screening. These models are well-characterized and readily available.
-
Humanized Mouse Models: To address species differences, humanized transgenic mice expressing human drug-metabolizing enzymes (e.g., Cytochrome P450s, UGTs) can provide more clinically relevant data on human metabolism and potential drug-drug interactions.[7][8]
-
Disease Models: For efficacy studies, animal models of metabolic diseases such as diet-induced obesity, type 2 diabetes, or atherosclerosis may be employed to study the pharmacodynamics of GW2433 in a relevant pathological context.[9][10]
Caption: Logic diagram for selecting an appropriate animal model.
Data Presentation: Summarized Quantitative Data
The following tables are templates for summarizing quantitative data from in vivo metabolic studies of GW2433.
Table 1: Pharmacokinetic Parameters of GW2433 in Plasma
| Animal Model | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| C57BL/6 Mouse | Oral | |||||
| IV | ||||||
| Sprague-Dawley Rat | Oral | |||||
| IV | ||||||
| Humanized Mouse | Oral | |||||
| IV |
Table 2: Metabolite Profile of GW2433 in Urine and Feces (24h post-dose)
| Animal Model | Matrix | Metabolite ID | % of Total Radioactivity | Proposed Biotransformation |
| C57BL/6 Mouse | Urine | M1 | Hydroxylation | |
| M2 | Glucuronidation | |||
| Feces | Parent | |||
| M3 | Oxidation | |||
| Sprague-Dawley Rat | Urine | M1 | Hydroxylation | |
| M4 | Sulfation | |||
| Feces | Parent | |||
| M5 | N-dealkylation |
Table 3: Biomarker Analysis of PPARβ/δ Activation in Liver Tissue
| Animal Model | Treatment | Gene Expression (Fold Change vs. Vehicle) | Protein Level (Fold Change vs. Vehicle) |
| Pdk4 | PDK4 | ||
| Angptl4 | ANGPTL4 | ||
| C57BL/6 Mouse | Vehicle | 1.0 | 1.0 |
| GW2433 (low dose) | |||
| GW2433 (high dose) | |||
| Disease Model | Vehicle | 1.0 | 1.0 |
| GW2433 |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of GW2433 following a single oral or intravenous administration.
Materials:
-
GW2433
-
Vehicle for formulation (e.g., 0.5% carboxymethyl cellulose with 0.25% Tween 80)[11]
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
IV injection supplies (for tail vein injection)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Fast animals overnight (with access to water) before dosing.
-
Prepare the dosing formulation of GW2433 at the desired concentration.
-
Administer GW2433 to a cohort of mice either by oral gavage or intravenous injection.
-
Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Immediately place blood samples on ice and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract GW2433 from plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of GW2433 in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis.
Protocol 2: Metabolite Profiling Study
Objective: To identify the major metabolites of GW2433 in urine, feces, and plasma.
Materials:
-
Radiolabeled [14C]GW2433 (if available for mass balance studies)
-
Metabolic cages for separate collection of urine and feces
-
Sample homogenization equipment (for feces and tissues)
-
Liquid scintillation counter (for radiolabeled studies)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Dose animals with GW2433 (radiolabeled or non-radiolabeled).
-
House animals in metabolic cages and collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).
-
At the end of the collection period, collect a terminal blood sample and harvest tissues of interest (e.g., liver, kidney, intestine).
-
Pool urine samples for each time point.
-
Homogenize feces and tissue samples in an appropriate buffer.
-
For radiolabeled studies, quantify the radioactivity in aliquots of all matrices to determine the excretion profile and mass balance.
-
For metabolite identification, process the samples (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate metabolites and remove interfering substances.
-
Analyze the processed samples using high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Compare the metabolite profiles across different species and matrices.
Signaling Pathways and Experimental Workflows
PPARβ/δ Signaling Pathway
GW2433, as a PPARβ/δ agonist, is expected to bind to and activate the PPARβ/δ receptor. This receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivators and initiates the transcription of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory processes.
Caption: Proposed signaling pathway for GW2433 activation of PPARβ/δ.
Experimental Workflow for In Vivo Metabolic Study
The following diagram illustrates a typical workflow for conducting an in vivo metabolic study of GW2433.
Caption: Experimental workflow for a typical in vivo metabolic study.
Conclusion
These application notes and protocols provide a foundational guide for investigating the metabolic profile of GW2433 in animal models. By systematically evaluating its pharmacokinetics, identifying its metabolites, and assessing its pharmacodynamic effects on PPARβ/δ target genes, researchers can gain crucial insights necessary for the further development of GW2433 as a therapeutic candidate. The use of appropriate and, where necessary, humanized animal models will be instrumental in translating preclinical findings to the clinical setting.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARs as Nuclear Receptors for Nutrient and Energy Metabolism [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mouse models of peripheral metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
Application Notes and Protocols for Utilizing GW2433 in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a potent synthetic agonist that demonstrates dual activity for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a member of the nuclear receptor superfamily, PPARs function as ligand-activated transcription factors that play crucial roles in the regulation of genes involved in lipid metabolism, inflammation, and energy homeostasis. Upon activation by a ligand such as GW2433, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
These application notes provide a comprehensive guide for the use of GW2433 in gene expression analysis, including its mechanism of action, protocols for in vitro studies, and expected outcomes on target gene expression.
Mechanism of Action
GW2433 exerts its biological effects by binding to and activating both PPARα and PPARδ. This dual agonism allows for the simultaneous regulation of two distinct yet often complementary pathways.
-
PPARα activation is primarily associated with the regulation of fatty acid catabolism. It is highly expressed in tissues with high rates of fatty acid oxidation such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, beta-oxidation, and ketogenesis.
-
PPARδ activation is implicated in a broader range of physiological processes, including the regulation of fatty acid oxidation, improvement of insulin sensitivity, and modulation of inflammation. PPARδ is more ubiquitously expressed than PPARα.
In experimental models where PPARα is absent, GW2433 can be utilized as a selective PPARδ agonist, providing a valuable tool for dissecting the specific roles of this receptor subtype.
Quantitative Data
The potency of GW2433 and other relevant PPAR agonists are summarized in the table below. It is important to note that the potency of a compound can vary depending on the assay system and cell type used.
| Compound | Target(s) | Assay Type | Species | EC50/IC50 | Reference |
| GW2433 | PPARδ (in PPARα-null model) | L-FABP mRNA induction in organ culture | Mouse | ~300 nM | [1] |
| GW501516 | PPARδ | Transactivation Assay | Human | 0.001 µM | |
| PPARα | Transactivation Assay | Human | 0.704 µM | ||
| PPARγ | Transactivation Assay | Human | 0.839 µM | ||
| GW7647 | PPARα | Transactivation Assay | Human | 0.003 µM | |
| PPARδ | Transactivation Assay | Human | 0.974 µM | ||
| PPARγ | Transactivation Assay | Human | 0.85 µM |
Experimental Protocols
Protocol 1: In Vitro Gene Expression Analysis of GW2433 in a Hepatocellular Carcinoma Cell Line (e.g., HepG2)
This protocol describes the treatment of a human liver cell line with GW2433 to analyze its effect on the expression of PPAR target genes.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GW2433 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (see Table 2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Seeding:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
GW2433 Treatment:
-
Prepare working solutions of GW2433 in culture medium. A dose-response experiment is recommended to determine the optimal concentration (e.g., 0.1, 0.3, 1, 3 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest GW2433 concentration.
-
Remove the old medium from the cells and replace it with the medium containing GW2433 or vehicle control.
-
Incubate the cells for a predetermined time, typically 24 hours, to allow for changes in gene expression.
-
-
RNA Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells and extract total RNA using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and housekeeping gene, and a suitable qPCR master mix.
-
Perform qPCR using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Table 2: Examples of PPARα and PPARδ Target Genes for qPCR Analysis
| Gene | Receptor Target | Function |
| CPT1A | PPARα | Fatty Acid Oxidation |
| ACOX1 | PPARα | Peroxisomal Fatty Acid Oxidation |
| PDK4 | PPARα/δ | Glucose Metabolism |
| ANGPTL4 | PPARα/δ | Lipid Metabolism, Angiogenesis |
| FABP1 | PPARα | Fatty Acid Binding and Transport |
| UCP2 | PPARδ | Energy Uncoupling |
| ADRP (PLIN2) | PPARδ | Lipid Droplet Formation |
Visualizations
Signaling Pathway of GW2433 Action
Caption: GW2433 activates PPARα/δ, leading to gene transcription.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for analyzing GW2433's effect on gene expression.
References
Application Notes and Protocols for GW 2433
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 2433 is a potent agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), with dual activity towards PPARα and PPARδ isoforms.[1][2] As a member of the nuclear hormone receptor superfamily, PPARs are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. The dual agonism of this compound makes it a valuable research tool for investigating the therapeutic potential of targeting these pathways in metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2] These application notes provide detailed guidelines for the proper handling, storage, and use of this compound in a research setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 2-[4-[3-[2-(2-chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid | [3] |
| Synonyms | GW-2433, GW2433 | [3][4] |
| CAS Number | 227941-61-9 | [3][4] |
| Molecular Formula | C₂₈H₂₈Cl₃FN₂O₄ | [3][4] |
| Molecular Weight | 581.89 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
Proper Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and ensure reproducible experimental results.
General Handling
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Work Area: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Hygroscopicity: While not explicitly stated, it is good practice to handle the solid compound in a dry environment to prevent moisture absorption.
Storage Conditions
The stability of this compound is dependent on the storage conditions. The following table summarizes the recommended storage for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid (Powder) | -20°C | Long-term (months to years) | Store in a dry, dark place. | [3] |
| 0-4°C | Short-term (days to weeks) | Store in a dry, dark place. | [3] | |
| In Solvent (e.g., DMSO) | -80°C | Long-term (months) | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
| -20°C | Short-term (days to weeks) | Aliquot to avoid repeated freeze-thaw cycles. | [4] |
Note: The provided stability data is based on general recommendations for similar compounds. For critical long-term studies, it is advisable to perform in-house stability assessments.
Solubility and Solution Preparation
Solubility
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[3] For other solvents, solubility should be determined empirically.
| Solvent | Solubility |
| DMSO | Soluble |
Stock Solution Preparation Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound solid using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.82 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C as recommended in the storage table.
Experimental Protocols
In Vitro PPAR Agonist Activity Assay (Representative Protocol)
This protocol provides a general framework for assessing the agonist activity of this compound on PPARα and PPARδ using a cell-based reporter assay.
Materials:
-
Cell line expressing the PPARα or PPARδ ligand-binding domain fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Positive control agonist (e.g., GW7647 for PPARα, GW501516 for PPARδ).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound or the positive control. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.
-
Luciferase Assay: Following incubation, perform the luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a luminometer. Plot the relative luciferase units (RLU) against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
In Vivo Formulation Preparation Protocol
This protocol describes a common method for preparing this compound for oral administration in animal studies.[4]
Materials:
-
This compound stock solution in DMSO.
-
Polyethylene glycol 300 (PEG300).
-
Tween 80.
-
Sterile water or saline.
-
Corn oil.
-
Sterile tubes and syringes.
Formulation 1: Aqueous Suspension
-
Start with the required volume of the this compound DMSO stock solution.
-
Add PEG300 and mix thoroughly until a clear solution is obtained. A common ratio is 10% DMSO, 40% PEG300.
-
Add Tween 80 (e.g., to a final concentration of 5%) and mix well.
-
Add sterile water or saline to the desired final volume and mix until a uniform suspension is formed.
Formulation 2: Oil-based Solution
-
Start with the required volume of the this compound DMSO stock solution.
-
Add corn oil to the desired final volume and mix thoroughly until a clear solution is obtained.
Note: The final formulation should be prepared fresh before each use. The suitability of a particular formulation should be determined based on the specific experimental requirements and animal model.
Signaling Pathway and Workflow Diagrams
PPAR Signaling Pathway
This compound, as a PPAR agonist, activates the PPAR signaling pathway. Upon binding to its ligand, PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene transcription.
Caption: Simplified PPAR signaling pathway activated by this compound.
Experimental Workflow for In Vitro Assay
The following diagram illustrates the general workflow for conducting an in vitro cell-based assay to determine the activity of this compound.
Caption: General workflow for an in vitro PPAR agonist assay.
Disclaimer
The information provided in these application notes is intended for research use only and not for human or veterinary use. The protocols and data presented are for guidance and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure safe handling and to validate all experimental procedures.
References
- 1. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of pesticides in water by graphitized carbon-based solid-phase extraction and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 2. Solubility table - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
Application Notes & Protocols: Measuring the In Vivo Efficacy of GW 2433, a Selective GSK-3β Inhibitor
Disclaimer: The compound "GW 2433" is understood to be a hypothetical agent for the purpose of this document. The following protocols are based on established methodologies for evaluating selective, brain-penetrant inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme implicated in various pathologies, including Alzheimer's disease and other tauopathies.
Introduction
Glycogen Synthase Kinase 3 beta (GSK-3β) is a serine/threonine kinase that acts as a critical regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3β activity is strongly associated with the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative diseases like Alzheimer's. The inhibition of GSK-3β is therefore a promising therapeutic strategy to reduce tau pathology and ameliorate cognitive deficits.
These application notes provide a framework for assessing the in vivo efficacy of this compound, a putative GSK-3β inhibitor, using a transgenic mouse model of Alzheimer's disease. The protocols cover behavioral testing to assess cognitive outcomes, and biochemical and immunohistochemical analyses to measure target engagement and downstream pharmacodynamic effects on tau pathology.
Signaling Pathway of GSK-3β in Tau Phosphorylation
GSK-3β is a constitutively active kinase that is regulated through inhibitory phosphorylation, primarily by kinases such as Akt. In a pathological state, reduced inhibitory signaling (e.g., due to insulin resistance) or overexpression of GSK-3β leads to its hyperactivity. This results in the excessive phosphorylation of the microtubule-associated protein tau. Hyperphosphorylated tau detaches from microtubules, leading to their destabilization and the aggregation of tau into neurofibrillary tangles (NFTs), a core feature of Alzheimer's disease. This compound, as a direct inhibitor, would theoretically block this pathological phosphorylation cascade.
Experimental Workflow for In Vivo Efficacy Testing
A typical preclinical study to evaluate this compound would involve chronic dosing in a transgenic mouse model, followed by a sequence of behavioral tests to assess cognitive function. After the final behavioral test, brain tissue is collected for pharmacokinetic (PK) and pharmacodynamic (PD) analysis to correlate drug exposure with target engagement and downstream biomarker changes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the proposed in vivo studies.
Table 1: Animal Model and Dosing Regimen
| Parameter | Description |
|---|---|
| Animal Model | 5XFAD Transgenic Mouse |
| Genetic Background | C57BL/6 |
| Age at Start | 4-6 months (when pathology is established) |
| Sex | Male and Female (balanced groups) |
| Groups | 1. Vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water) 2. This compound (Low Dose, e.g., 10 mg/kg) 3. This compound (High Dose, e.g., 30 mg/kg) |
| Route of Admin. | Oral gavage (PO) |
| Frequency | Once daily (QD) |
| Duration | 4-12 weeks |
Table 2: Key Efficacy Endpoints and Assays
| Endpoint Category | Specific Endpoint | Assay | Expected Outcome with this compound |
|---|---|---|---|
| Cognitive Function | Spatial Learning & Memory | Morris Water Maze (MWM) | Decreased escape latency; Increased time in target quadrant |
| Target Engagement | GSK-3β Substrate Phosphorylation | Western Blot | Decreased p-Tau (e.g., at AT8, PHF-1 epitopes) in brain homogenate |
| Downstream Pathology | Tau Pathology | Immunohistochemistry (IHC) | Reduced AT8-positive staining area in cortex and hippocampus |
| Drug Exposure | Compound Concentration | LC-MS/MS | Measurable concentrations in plasma and brain tissue |
Detailed Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Memory
Objective: To assess the effect of this compound on spatial learning and memory deficits in 5XFAD mice.
Materials:
-
Circular pool (120-150 cm diameter) filled with opaque water (20-22°C).
-
Submerged escape platform (10 cm diameter), 1 cm below the water surface.
-
Video tracking system and software (e.g., Any-maze, EthoVision).
-
Visual cues placed around the pool room.
Procedure:
-
Acquisition Phase (5 days, 4 trials/day): a. Gently place the mouse into the pool facing the wall from one of four randomized start positions (N, S, E, W). b. Allow the mouse to swim freely for 60 seconds to find the hidden platform. c. If the mouse fails to find the platform within 60s, gently guide it to the platform and allow it to remain there for 15s. d. Record the time to reach the platform (escape latency) and path length using the tracking software. e. Dry the mouse and return it to its home cage. Inter-trial interval should be at least 15 minutes.
-
Probe Trial (Day 6, 24h after last acquisition trial): a. Remove the escape platform from the pool. b. Place the mouse in the pool from a novel start position. c. Allow the mouse to swim for 60 seconds. d. Record and analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
Data Analysis:
-
Acquisition: Analyze escape latency over the 5 days using a two-way repeated measures ANOVA (Treatment x Day).
-
Probe Trial: Analyze time in target quadrant and platform crossings using a one-way ANOVA or t-test between treatment groups.
Protocol 2: Western Blot for Phospho-Tau
Objective: To quantify the effect of this compound on the phosphorylation of tau in brain tissue as a measure of target engagement.
Materials:
-
Homogenized brain tissue (cortex or hippocampus) from terminal collection.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF membranes.
-
Primary antibodies: Anti-p-Tau AT8 (Ser202/Thr205), Anti-Total Tau, Anti-Actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., Bio-Rad ChemiDoc).
Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: a. Incubate the membrane with primary antibody (e.g., AT8, 1:1000 dilution) overnight at 4°C. b. Wash the membrane 3x with TBST. c. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane 3x with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for Total Tau and Actin to normalize the p-Tau signal.
Data Analysis:
-
Perform densitometry analysis on the bands using software like ImageJ.
-
Calculate the ratio of p-Tau to Total Tau, and then normalize this to the loading control (Actin).
-
Compare normalized p-Tau levels between vehicle and this compound treatment groups using a one-way ANOVA.
Protocol 3: Immunohistochemistry (IHC) for Tau Pathology
Objective: To visualize and quantify the distribution and burden of hyperphosphorylated tau in brain sections.
Materials:
-
4% paraformaldehyde (PFA) fixed, paraffin-embedded or cryopreserved brain sections (40 µm).
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS).
-
Primary antibody: Anti-p-Tau AT8 (1:500 dilution).
-
Biotinylated secondary antibody and ABC reagent kit (for DAB staining) or fluorescently-labeled secondary antibody.
-
DAB substrate or mounting medium with DAPI.
-
Microscope with imaging software.
Procedure:
-
Section Preparation: Mount brain sections onto charged slides.
-
Antigen Retrieval: Heat sections in citrate buffer (e.g., using a microwave or water bath) for 20 minutes. Allow to cool.
-
Permeabilization & Blocking: Wash sections in PBS. Incubate in blocking solution for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate sections with AT8 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections. Incubate with appropriate secondary antibody for 2 hours at room temperature.
-
Signal Development:
-
For DAB: Incubate with ABC reagent, then apply DAB substrate until brown staining develops.
-
For Fluorescence: Mount with DAPI-containing medium.
-
-
Imaging: Dehydrate and coverslip (for DAB). Acquire images of relevant brain regions (e.g., hippocampus, cortex) using a microscope.
Data Analysis:
-
Using imaging software (e.g., ImageJ), set a consistent color threshold to identify positive staining.
-
Calculate the "% area" occupied by AT8-positive staining within the defined region of interest (ROI).
-
Compare the % area between vehicle and this compound treatment groups using a t-test or ANOVA.
Application Notes and Protocols for GW2433 in Primary Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GW2433, a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ), in the treatment of primary cells. This document outlines detailed protocols for the isolation and culture of various primary cell types, treatment with GW2433, and subsequent analysis of cellular responses. The provided information is intended to facilitate research into the therapeutic potential of GW2433 in metabolic diseases, inflammation, and other relevant fields.
Introduction to GW2433
GW2433 is a potent and selective dual agonist for PPARα and PPARδ nuclear receptors. These receptors are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[1] Activation of PPARα is known to reduce triglyceride levels, while PPARδ activation enhances fatty acid metabolism.[1] The dual agonistic nature of GW2433 makes it a valuable tool for investigating the combined effects of activating both of these important metabolic regulators.
Data Presentation
The following tables summarize key quantitative data related to the use of GW2433 and similar PPAR agonists in primary cell and organ culture models.
Table 1: GW2433 Treatment Parameters in an Ex Vivo Model
| Parameter | Value | Source |
| Compound | GW2433 | [[“]] |
| Model System | Organ cultures of mouse duodeno-jejunal and ileal explants | [[“]] |
| Concentration | 1.5 µM | [[“]] |
| Incubation Time | 20 hours | [[“]] |
| Vehicle Control | 0.1% (v/v) DMSO | [[“]] |
| Observed Effect | Increased L-FABP mRNA levels | [[“]] |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by GW2433. As a dual PPARα/δ agonist, GW2433 initiates a cascade of molecular events that regulate gene expression.
Caption: GW2433 activates PPARα and PPARδ, leading to gene transcription.
Experimental Protocols
The following section provides detailed protocols for the isolation, culture, and treatment of various primary cell types with GW2433.
Experimental Workflow Overview
Caption: Workflow for GW2433 primary cell experiments.
Protocol 1: Primary Hepatocyte Treatment for Gene Expression Analysis
Objective: To investigate the effect of GW2433 on the expression of PPAR target genes in primary hepatocytes.
Materials:
-
Complete hepatocyte culture medium
-
GW2433 (stock solution in DMSO)
-
Vehicle (DMSO)
-
RNA isolation kit
-
RT-qPCR reagents and primers for target genes (e.g., CPT1A, PDK4, FGF21) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Hepatocyte Isolation and Culture: Isolate primary hepatocytes from mouse liver using a two-step collagenase perfusion method. Plate the isolated hepatocytes on collagen-coated plates and culture in complete hepatocyte culture medium. Allow cells to attach and recover for 24-48 hours.
-
GW2433 Treatment:
-
Prepare a range of GW2433 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) by diluting the stock solution in culture medium.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest GW2433 concentration.
-
Aspirate the old medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of GW2433 or vehicle.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Isolation and Gene Expression Analysis:
-
After the incubation period, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of target genes and the housekeeping gene using RT-qPCR.
-
Calculate the relative gene expression changes normalized to the housekeeping gene and relative to the vehicle control.
-
Protocol 2: Primary Macrophage Treatment for Anti-Inflammatory Assay
Objective: To assess the anti-inflammatory effects of GW2433 on primary macrophages.
Materials:
-
Macrophage culture medium
-
Lipopolysaccharide (LPS)
-
GW2433 (stock solution in DMSO)
-
Vehicle (DMSO)
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10).
Procedure:
-
Macrophage Isolation and Culture: Isolate primary macrophages from mouse bone marrow or peritoneal cavity. Culture the cells in macrophage culture medium.
-
GW2433 Pre-treatment and Inflammatory Challenge:
-
Prepare different concentrations of GW2433 (e.g., 0.1, 1, 10 µM) in culture medium.
-
Pre-treat the macrophages with GW2433 or vehicle for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if GW2433 treatment reduces the production of pro-inflammatory cytokines and/or increases the production of anti-inflammatory cytokines in LPS-stimulated macrophages.
-
Protocol 3: Primary Endothelial Cell Treatment for Angiogenesis Assay
Objective: To evaluate the effect of GW2433 on the migratory and tube-forming capacity of primary endothelial cells.
Materials:
-
Endothelial cell growth medium
-
GW2433 (stock solution in DMSO)
-
Vehicle (DMSO)
-
Matrigel or similar basement membrane matrix
-
Boyden chamber or other migration assay system.
Procedure:
-
Endothelial Cell Isolation and Culture: Isolate primary endothelial cells from a suitable source (e.g., human umbilical vein, mouse aorta). Culture the cells in endothelial cell growth medium.
-
Migration Assay (Boyden Chamber):
-
Seed endothelial cells in the upper chamber of a Boyden chamber in serum-free medium containing different concentrations of GW2433 or vehicle.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF).
-
Incubate for 4-6 hours to allow cell migration.
-
Fix, stain, and count the cells that have migrated to the lower surface of the membrane.
-
-
Tube Formation Assay:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells on the Matrigel in the presence of various concentrations of GW2433 or vehicle.
-
Incubate for 6-18 hours.
-
Visualize and quantify the formation of tube-like structures using a microscope and appropriate imaging software. Analyze parameters such as total tube length and number of branch points.
-
Protocol 4: Primary Neuron Treatment for Neuroprotection Assay
Objective: To determine if GW2433 protects primary neurons from excitotoxicity or oxidative stress.
Materials:
-
Neuronal culture medium
-
GW2433 (stock solution in DMSO)
-
Vehicle (DMSO)
-
Excitotoxic agent (e.g., glutamate or NMDA) or an oxidative stress inducer (e.g., H₂O₂)
-
Cell viability assay kit (e.g., MTT or LDH assay).
Procedure:
-
Neuron Isolation and Culture: Isolate primary neurons from the cortex or hippocampus of embryonic rodents. Culture the neurons in a suitable neuronal culture medium.
-
GW2433 Treatment and Insult:
-
Treat the cultured neurons with different concentrations of GW2433 or vehicle for a predetermined period (e.g., 24 hours).
-
Expose the neurons to an excitotoxic or oxidative insult for a specific duration. Include a control group that is not exposed to the insult.
-
-
Assessment of Neuronal Viability:
-
After the insult, measure neuronal viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Compare the viability of neurons treated with GW2433 to that of the vehicle-treated control to determine if GW2433 confers a protective effect.
-
Protocol 5: Primary Cardiomyocyte Treatment for Hypertrophy Assay
Objective: To investigate the effect of GW2433 on cardiomyocyte hypertrophy.
Materials:
-
Cardiomyocyte culture medium
-
Hypertrophic agonist (e.g., phenylephrine or angiotensin II)
-
GW2433 (stock solution in DMSO)
-
Vehicle (DMSO)
-
Reagents for immunofluorescence staining (e.g., anti-α-actinin antibody)
-
Reagents for RT-qPCR for hypertrophic markers (e.g., ANP, BNP).
Procedure:
-
Cardiomyocyte Isolation and Culture: Isolate primary neonatal rat or mouse ventricular cardiomyocytes. Culture the cardiomyocytes for 24-48 hours to allow them to attach and begin beating.
-
GW2433 Treatment and Hypertrophic Stimulation:
-
Treat the cardiomyocytes with different concentrations of GW2433 or vehicle.
-
Induce hypertrophy by treating the cells with a hypertrophic agonist. Include a non-stimulated control group.
-
Incubate the cells for 48-72 hours.
-
-
Analysis of Hypertrophy:
-
Cell Size Measurement: Fix the cells and stain for α-actinin to visualize the cardiomyocyte area. Capture images using a microscope and measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic marker genes such as ANP and BNP.
-
Compare the cell size and gene expression levels in GW2433-treated cells to the vehicle-treated controls to determine the effect of GW2433 on cardiomyocyte hypertrophy.
-
References
Application Notes and Protocols for GW2433 in Fatty Acid Oxidation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW2433 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ).[1][2][3] These nuclear receptors are critical regulators of lipid metabolism, and their activation has been shown to increase the transcription of genes involved in fatty acid uptake, binding, and catabolism.[1][4][5] Specifically, PPARα and PPARδ play key roles in promoting mitochondrial fatty acid oxidation (FAO), making GW2433 a valuable tool for studying metabolic diseases such as dyslipidemia and type II diabetes.[2]
These application notes provide detailed protocols for utilizing GW2433 in fatty acid oxidation assays, enabling researchers to investigate its effects on cellular bioenergetics. The protocols are designed for both Seahorse XF platforms and traditional radiometric assays.
Mechanism of Action
As a dual PPARα/δ agonist, GW2433 binds to and activates these receptors. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction recruits coactivators and initiates the transcription of genes integral to fatty acid metabolism.
Key target genes include:
-
Carnitine Palmitoyltransferase 1 (CPT1): The rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][6]
-
Fatty Acid Binding Proteins (FABPs): Involved in the intracellular transport of fatty acids.[1]
-
Acyl-CoA Synthetases (ACS): Activate fatty acids for metabolism.
By upregulating these and other genes, GW2433 effectively enhances the capacity of cells to oxidize fatty acids for energy production.
Quantitative Data
| Compound | Target | Assay | Effective Concentration (EC50) | Reference |
| GW2433 | PPARδ | L-FABP mRNA induction in ileal explants from PPARα-null mice | ~300 nM | [1] |
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 4. Activation of peroxisome proliferator-activated receptor delta induces fatty acid beta-oxidation in skeletal muscle and attenuates metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interaction between peroxisome proliferator-activated receptors-α and Mef-2C on human carnitine palmitoyltransferase 1β (CPT1β) gene activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dual PPARδ/α Agonists in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and energy homeostasis.[1][2][3] Three isoforms have been identified: PPARα, PPARδ (also known as PPARβ), and PPARγ. While specific agonists for each isoform have been developed, there is growing interest in dual agonists that target multiple PPAR isoforms to achieve broader therapeutic effects. This document focuses on dual PPARδ/α agonists, exemplified by compounds such as GW 2433, and their potential applications in combination with other compounds for the treatment of metabolic diseases. Due to the limited publicly available data specifically on this compound, this document will draw upon data from other dual PPARδ/α agonists to illustrate the principles and potential applications of this class of compounds.
Dual activation of PPARδ and PPARα offers a promising strategy for treating complex metabolic disorders. PPARα activation is known to increase fatty acid oxidation in the liver and muscle and is the target of fibrate drugs used to treat dyslipidemia.[4][5] PPARδ activation also promotes fatty acid oxidation and has been shown to improve insulin sensitivity and reduce adiposity.[4][6][7] The combined activation of both receptors may lead to synergistic effects on lipid and glucose metabolism.
Potential Therapeutic Applications in Combination Therapy
The primary therapeutic areas for dual PPARδ/α agonists in combination therapy include:
-
Metabolic Syndrome and Type 2 Diabetes: In combination with PPARγ agonists (e.g., thiazolidinediones), dual PPARδ/α agonists could offer a multi-faceted approach to improving insulin sensitivity, glucose tolerance, and lipid profiles.[3][8]
-
Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH): By targeting lipid metabolism and inflammation, dual PPARδ/α agonists, potentially combined with other agents, are being investigated for the treatment of NAFLD/NASH.[1][9][10]
-
Atherogenic Dyslipidemia: The combined effects on triglyceride reduction and HDL cholesterol elevation make these compounds attractive for managing dyslipidemia, a key risk factor for cardiovascular disease.[8]
Data Presentation: Efficacy of Dual PPARδ/α Agonists
The following tables summarize representative data for dual PPARδ/α agonists, illustrating their potential efficacy in relevant preclinical models and clinical studies.
Table 1: Preclinical Efficacy of a Representative Dual PPARδ/α Agonist (GFT505) in a Mouse Model of Diabetes (db/db mice) [11]
| Parameter | Vehicle | GFT505 (10 mg/kg/day) | Rosiglitazone (PPARγ agonist) | Aleglitazar (PPARα/γ agonist) |
| Fasting Glycemia (mg/dL) | 450 ± 25 | 200 ± 15 | 180 ± 20 | 190 ± 18 |
| HbA1c (%) | 9.5 ± 0.5 | 6.5 ± 0.3 | 6.2 ± 0.4 | 6.4 ± 0.3 |
| Plasma Triglycerides (mg/dL) | 150 ± 10 | 80 ± 8 | 130 ± 12 | 70 ± 7 |
| Heart Weight (mg) | 200 ± 10 | 205 ± 12 | 250 ± 15 | 245 ± 14 |
*p < 0.05 compared to vehicle
Table 2: Clinical Efficacy of a Representative Dual PPARδ/α Agonist (GFT505) in Patients with Combined Dyslipidemia [6][7]
| Parameter | Placebo | GFT505 (80 mg/day) |
| Triglycerides (%) | -5 | -30 |
| HDL Cholesterol (%) | +2 | +15 |
| LDL Cholesterol (%) | -3 | -18 |
| Fasting Insulin (%) | -2 | -25 |
*p < 0.05 compared to placebo
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dual PPARδ/α Agonists
Dual PPARδ/α agonists exert their effects by binding to and activating both PPARδ and PPARα nuclear receptors. This leads to the transcription of target genes involved in lipid and glucose metabolism.
Caption: Signaling pathway of a dual PPARδ/α agonist.
Experimental Workflow for Assessing Synergistic Effects
A common workflow to assess the synergistic effects of a dual PPARδ/α agonist in combination with another compound involves cell-based assays followed by in vivo studies.
Caption: Workflow for evaluating synergistic effects.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Effects on Gene Expression
Objective: To determine if a dual PPARδ/α agonist (Compound A) and another compound (Compound B) have synergistic effects on the expression of target genes involved in lipid metabolism in a relevant cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound A (Dual PPARδ/α agonist)
-
Compound B (e.g., a PPARγ agonist)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of Compound A and Compound B.
-
Treat cells with varying concentrations of Compound A alone, Compound B alone, and in combination for 24 hours. Include a vehicle control (e.g., DMSO).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
Analyze the combination data using software that can calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo efficacy of a dual PPARδ/α agonist in combination with another compound on metabolic parameters in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Dual PPARδ/α agonist (formulated for oral gavage)
-
Combination compound (formulated for oral gavage)
-
Vehicle control
-
Equipment for blood collection and analysis (glucose meter, insulin ELISA kit, lipid panel analyzer)
Procedure:
-
Induction of Obesity: Feed mice an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group is fed a standard chow diet.
-
Group Allocation: Randomly assign the HFD-fed mice to the following treatment groups (n=8-10 per group):
-
Vehicle control
-
Dual PPARδ/α agonist
-
Combination compound
-
Dual PPARδ/α agonist + Combination compound
-
-
Dosing: Administer the compounds daily via oral gavage for 4-8 weeks.
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) at the beginning and end of the treatment period.
-
Collect blood samples periodically (e.g., every 2 weeks) for measurement of fasting glucose, insulin, and plasma lipids (triglycerides, total cholesterol, HDL, LDL).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis.
-
Perform histological analysis of the liver for steatosis and inflammation.
-
Analyze gene and protein expression in tissues to elucidate the mechanism of action.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.
Conclusion
Dual PPARδ/α agonists represent a promising class of compounds for the treatment of metabolic diseases. Their ability to modulate both lipid and glucose metabolism makes them attractive candidates for combination therapies. The provided application notes and protocols offer a framework for researchers to explore the synergistic potential of these compounds in combination with other therapeutic agents. Further research is warranted to fully elucidate the clinical utility of dual PPARδ/α agonists in various metabolic disorders.
References
- 1. PPAR Agonists: The Next Innovation in Hepatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Peroxisome Proliferator-Activated Receptor (PPAR) Alpha and Gamma Agonists Prevents Corneal Inflammation and Neovascularization in a Rat Alkali Burn Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Effects of the New Dual PPARα/δ Agonist GFT505 on Lipid and Glucose Homeostasis in Abdominally Obese Patients With Combined Dyslipidemia or Impaired Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dual peroxisome proliferator-activated receptor alpha/delta agonist GFT505 exerts anti-diabetic effects in db/db mice without peroxisome proliferator-activated receptor gamma-associated adverse cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: GW 2433 Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 2433, a dual peroxisome proliferator-activated receptor alpha (PPARα) and delta (PPARδ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, potent dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a dual agonist, it can simultaneously activate both of these nuclear receptors. PPARs function as ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis.[1][2] Upon activation by a ligand like this compound, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Q2: What are the common experimental applications of this compound?
A2: Given its dual agonistic activity on PPARα and PPARδ, this compound is primarily used in pre-clinical research to investigate metabolic disorders. It has potential applications in the study of type II diabetes and dyslipidemia.[3] Specifically, activation of PPARα is associated with increased fatty acid oxidation and reduced triglyceride levels, while PPARδ activation is linked to improved insulin sensitivity and fatty acid metabolism in skeletal muscle.
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
A3: Proper preparation and storage are critical for obtaining reliable experimental results. This compound is typically supplied as a solid. For in vitro studies, it is soluble in dimethyl sulfoxide (DMSO). For in vivo applications, various formulations can be used depending on the route of administration.[4] It is important to ensure the compound is fully dissolved and the solution is clear before use. For long-term storage, the solid powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Data Presentation: this compound Properties
| Property | Value | Reference |
| CAS Number | 227941-61-9 | [2][4] |
| Molecular Formula | C28H28Cl3FN2O4 | [2] |
| Molecular Weight | 581.89 g/mol | [2] |
| Appearance | Solid | [5] |
| Solubility (In Vitro) | Soluble in DMSO | [4] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [5] |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [5] |
Experimental Protocols
In Vitro Cellular Assay: PPARα/δ Reporter Gene Assay
This protocol describes a common method to assess the activation of PPARα and PPARδ by this compound in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmids for human PPARα and PPARδ ligand-binding domains fused to a GAL4 DNA-binding domain
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
DMSO (vehicle control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα-GAL4 or PPARδ-GAL4 expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control. Incubate for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | 1. Compound Degradation: Improper storage or handling. 2. Incorrect Concentration: Concentration too low to elicit a response. 3. Cell Line Insensitivity: The chosen cell line may not express sufficient levels of PPARα or PPARδ. | 1. Verify the integrity of the this compound stock. Prepare fresh solutions.[5] 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm PPARα and PPARδ expression in your cell line using qPCR or Western blot. Consider using a cell line known to be responsive. |
| High background or off-target effects | 1. Compound Cytotoxicity: High concentrations of this compound or the vehicle (DMSO) may be toxic to cells. 2. Non-specific Binding: The compound may interact with other cellular targets. | 1. Determine the cytotoxic concentration of this compound and DMSO using a cell viability assay (e.g., MTT assay). Use concentrations well below the toxic level. 2. Use a PPARα or PPARδ specific antagonist to confirm that the observed effects are mediated through the intended receptors. |
| Inconsistent results between experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or serum batch. 2. Inconsistent Compound Preparation: Variations in the preparation of this compound stock and working solutions. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare a large batch of this compound stock solution and aliquot for single use to minimize freeze-thaw cycles. |
| Unexpected physiological effects in vivo | 1. Pharmacokinetic Issues: Poor bioavailability or rapid metabolism of the compound. 2. Known Side Effects of PPAR Agonists: Effects such as weight gain, fluid retention, or potential for adverse cardiac events have been associated with some PPAR agonists.[5][6][7] | 1. Review the literature for pharmacokinetic data on this compound or similar compounds. Consider optimizing the formulation or route of administration.[4] 2. Carefully monitor for known PPAR agonist-related side effects. Consider including appropriate control groups and endpoints in your study design to assess these effects. |
References
- 1. Peroxisome proliferator-activated receptor delta - Wikipedia [en.wikipedia.org]
- 2. Demystifying PPAR agonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
Technical Support Center: Optimizing GW2433 Concentration for Cell Lines
Welcome to the technical support center for the dual PPARδ/α agonist, GW2433. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing GW2433 concentration in cell line experiments and to offer troubleshooting support for common issues.
Frequently Asked Questions (FAQs)
Q1: What is GW2433 and what is its mechanism of action?
A1: GW2433 is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a ligand for these nuclear receptors, GW2433 can modulate the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis. Upon binding, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their expression.
Q2: What is a recommended starting concentration for GW2433 in cell culture experiments?
A2: The optimal concentration of GW2433 is highly dependent on the specific cell line, the expression levels of PPARα and PPARδ, and the experimental endpoint. Based on available literature, a concentration of 1.5 µM has been used effectively in organ culture experiments.[1] For PPARα activation, an EC50 of 300 nM has been reported in a specific context.[1]
For initial experiments in a new cell line, it is recommended to perform a dose-response curve to determine the optimal concentration. A starting range of 100 nM to 5 µM is advisable for most cell lines.
Q3: How should I prepare and store GW2433 stock solutions?
A3: GW2433 is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Q4: I am observing high levels of cytotoxicity even at low concentrations of GW2433. What could be the cause?
A4: High cytotoxicity at low concentrations could be due to several factors:
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to PPAR activation or potential off-target effects of the compound.
-
Solvent Toxicity: Ensure the final DMSO concentration in your culture medium is not exceeding the tolerance level of your specific cell line.
-
Compound Purity: Impurities in the compound batch could contribute to unexpected toxicity.
-
Over-confluent cells: Using cells that are too dense can sometimes lead to increased sensitivity to compounds.
It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value for your cell line.
Q5: I am not observing the expected effect on my target genes after GW2433 treatment. What should I do?
A5: A lack of response could be due to several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with GW2433.
| Issue | Possible Cause | Troubleshooting Steps |
| No or weak response to GW2433 treatment | Suboptimal Concentration: The concentration of GW2433 may be too low or too high (causing toxicity that masks the desired effect). | 1. Perform a dose-response experiment across a wide range of concentrations (e.g., 10 nM to 10 µM) to identify the optimal effective concentration. 2. Determine the IC50 for cytotoxicity using an MTT or similar assay to ensure you are working in a non-toxic range. |
| Low PPAR Expression: The cell line may have low endogenous expression of PPARα and/or PPARδ. | 1. Check the expression levels of PPARα and PPARδ in your cell line using qPCR or Western blotting. 2. Consider using a cell line known to express these receptors or transiently transfecting your cells with PPAR expression vectors. | |
| Compound Instability or Degradation: GW2433 may be unstable in your cell culture medium at 37°C or may have degraded during storage. | 1. Prepare fresh working solutions from a new aliquot of your DMSO stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution. 3. For long-term experiments, consider replenishing the media with fresh GW2433 every 24-48 hours. | |
| Serum Interference: Components in fetal bovine serum (FBS) can sometimes bind to and sequester small molecules, reducing their effective concentration. | 1. Consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. 2. Perform experiments in serum-free media for a short duration, if possible. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure a single-cell suspension before seeding. 2. Use calibrated pipettes and consistent pipetting techniques. 3. To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile PBS. |
| Compound Precipitation: GW2433 may precipitate out of solution when diluted into aqueous cell culture medium. | 1. Visually inspect the medium for any signs of precipitation after adding the compound. 2. Prepare intermediate dilutions in a serum-containing medium before the final dilution. 3. Consider using a solubilizing agent, though this should be tested for its own effects on the cells. | |
| Unexpected or Off-Target Effects | Dual Agonist Activity: As a dual agonist, the observed phenotype may be a composite of both PPARα and PPARδ activation, which can sometimes have opposing or complex effects. | 1. Use selective PPARα or PPARδ agonists and antagonists as controls to dissect the contribution of each receptor to the observed effect. 2. Consult literature on the distinct and overlapping functions of PPARα and PPARδ in your biological system of interest. |
| Activation of Other Signaling Pathways: High concentrations of any small molecule can lead to off-target effects. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Validate your findings using a structurally different agonist for the same target if available. |
Quantitative Data Summary
The following table summarizes the known effective concentrations of GW2433 from the available literature. It is important to note that these values are context-dependent and should be used as a starting point for your own optimization experiments.
| Parameter | Value | Assay/System | Reference |
| Effective Concentration | 1.5 µM | Induction of L-FABP mRNA in mouse organ culture | [1] |
| EC50 (PPARα) | 300 nM | Induction of L-FABP mRNA in PPARα-null mouse organ culture | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of GW2433 using an MTT Assay
This protocol is for determining the cytotoxic effects of GW2433 and identifying a suitable concentration range for further experiments.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
GW2433 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of GW2433 in complete culture medium. A common starting point is a 2-fold dilution series from 10 µM down to ~10 nM. Include a vehicle control (medium with the same final concentration of DMSO as the highest GW2433 concentration).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of GW2433 or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the GW2433 concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of PPAR Target Gene Expression
This protocol allows for the detection of changes in the protein levels of PPAR target genes (e.g., CPT1A, ANGPTL4) following GW2433 treatment.
Materials:
-
Cell line of interest
-
6-well plates or 10 cm dishes
-
GW2433
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., CPT1A, ANGPTL4) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere. Treat the cells with the desired concentrations of GW2433 (determined from dose-response experiments) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.
Visualizations
Caption: GW2433 signaling pathway.
Caption: Workflow for optimizing GW2433 concentration.
Caption: Troubleshooting decision tree for GW2433 experiments.
References
GW 2433 stability issues in experimental buffers
Welcome to the technical support center for GW 2433. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming stability challenges encountered when working with this compound in experimental buffers. Here you will find troubleshooting guidance and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent agonist for the Peroxisome Proliferator-Activated Receptor (PPAR). Its mechanism of action involves binding to and activating PPARs, which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] For most applications, preparing a high-concentration stock solution in DMSO is the recommended first step.
Q3: What are the recommended storage conditions for this compound?
-
Solid Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
-
In Solvent (DMSO): For long-term stability, store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month).[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Stability in Experimental Buffers
Issue 1: Precipitation Observed When Diluting DMSO Stock Solution into Aqueous Buffer (e.g., PBS)
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into a buffer, the compound can crash out of solution.
-
Buffer Composition: The salt concentration and pH of the buffer can influence the solubility of the compound. High salt concentrations can sometimes lead to precipitation.[3]
-
Temperature Effects: The temperature of the buffer can affect solubility.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as high as your experimental system tolerates, typically between 0.1% and 0.5%.
-
Use a Surfactant: For in vivo formulations, the use of a non-ionic surfactant like Tween 80 can help to maintain the solubility of hydrophobic compounds. A common formulation is 10% DMSO, 5% Tween 80, and 85% saline.[2]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach.
-
Gentle Mixing and Warming: Ensure the solution is well-mixed after adding the stock solution. Gentle warming to 37°C may temporarily increase solubility, but be cautious as prolonged heat can degrade the compound.
-
Alternative Buffers: If precipitation persists in PBS, consider using a different buffer system. Sometimes, buffers with lower ionic strength or different pH can improve solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 581.89 g/mol )[1][2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 ml of a 10 mM stock solution, you will need 5.82 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed cell culture medium (e.g., DMEM)
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause foaming of the medium.
-
Use the working solution immediately. Do not store diluted aqueous solutions of this compound.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details | Source |
| Solubility | Soluble in DMSO | [1][2] |
| Storage (Solid) | -20°C for long term (months to years); 0-4°C for short term (days to weeks) | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2] |
Table 2: Recommended In Vivo Formulation
| Component | Proportion |
| DMSO | 10% |
| Tween 80 | 5% |
| Saline | 85% |
| Source: | [2] |
Visualizations
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
Caption: A simplified diagram of the PPAR signaling pathway activated by this compound.
References
Technical Support Center: GW 2433 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW 2433. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). As a PPAR agonist, it functions as a ligand-activated transcription factor. Upon binding to PPARα and PPARδ, this compound induces a conformational change in the receptors, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.
Q2: What are the known on-target effects of this compound?
As a dual PPARα/δ agonist, this compound is expected to influence biological processes regulated by these two receptors. PPARα activation is primarily associated with the regulation of lipid metabolism, including fatty acid oxidation. PPARδ activation is known to play a role in fatty acid oxidation, glucose homeostasis, and improving the overall metabolic profile.[1]
Q3: Are there any known off-target effects or unexpected outcomes associated with this compound specifically?
Currently, there is limited publicly available information detailing specific off-target effects or unexpected outcomes for this compound. However, as a member of the broader class of PPAR agonists, it is prudent to be aware of the class-wide adverse effects observed with other PPAR agonists. These are generally related to the activation of different PPAR subtypes.
Q4: What are the general classes of unexpected outcomes or adverse effects observed with PPAR agonists?
The adverse effects of PPAR agonists are often linked to the specific receptor subtype they activate (PPARα, PPARγ, or dual/pan-agonists). These can include:
-
Weight gain and fluid retention: Primarily associated with PPARγ agonists.[2][3]
-
Cardiovascular effects: Some PPAR agonists have been linked to an increased risk of heart failure.[3]
-
Hepatotoxicity: Liver-related adverse effects have been reported for some PPARγ agonists.[3][4]
-
Carcinogenicity in rodents: Certain dual PPARα/γ agonists have been shown to induce bladder tumors in rodents.[2]
-
Muscle weakness and pain: Observed with fibrates, which are PPARα agonists.[3]
It is important to note that the discontinuation of several PPAR agonists in the past was due to compound-specific toxicity that could be either PPAR-related or due to off-target effects.[5]
Troubleshooting Guide
Unexpected Phenotypic Changes in Cell Culture
Q: My cells are exhibiting unexpected changes in morphology, proliferation rate, or viability after this compound treatment. What could be the cause?
A: Unexpected cellular phenotypes can arise from several factors:
-
On-target effects: The observed changes may be a direct consequence of PPARα and/or PPARδ activation in your specific cell type. For example, some PPARγ agonists have been shown to induce cell cycle arrest and apoptosis in certain cancer cell lines.[2]
-
Off-target effects: The compound may be interacting with other cellular targets besides PPARs.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels for your cell line.
-
Compound degradation: Improper storage or handling of this compound could lead to degradation products with different activities.
Troubleshooting Steps:
-
Dose-response experiment: Perform a dose-response curve to determine if the effect is concentration-dependent.
-
Control experiments: Include appropriate controls, such as vehicle-only treated cells and cells treated with a well-characterized PPARα or PPARδ agonist.
-
Literature review: Investigate the known roles of PPARα and PPARδ in your specific cell type to see if the observed phenotype could be an expected, albeit for you, "unexpected" on-target effect.
-
Viability assay: Use a standard cell viability assay (e.g., MTT, trypan blue exclusion) to quantify any cytotoxic effects.
Inconsistent or Non-reproducible Results
Q: I am observing high variability in my experimental results with this compound. What are the potential sources of this inconsistency?
A: Variability can be introduced at multiple stages of the experiment:
-
Compound preparation: Inconsistent stock solution concentrations or improper solubilization can lead to dosing errors.
-
Cell culture conditions: Variations in cell passage number, confluency, or media composition can alter cellular responses.
-
Assay performance: Technical variability in the execution of assays can contribute to inconsistent data.
-
Cell-type specificity: The activation profile of PPAR ligands can differ between cell types.[6]
Troubleshooting Steps:
-
Standardize protocols: Ensure all experimental steps, from compound preparation to data acquisition, are meticulously standardized.
-
Fresh compound stocks: Prepare fresh stock solutions of this compound regularly and store them appropriately.
-
Monitor cell culture: Maintain consistent cell culture practices and regularly check for mycoplasma contamination.
-
Use of positive controls: Include a known PPAR agonist as a positive control to monitor for consistent assay performance.
Data Presentation
Table 1: Summary of Potential Class-Wide Adverse Effects of PPAR Agonists
| Adverse Effect | Associated PPAR Subtype(s) | Description |
| Weight Gain & Fluid Retention | PPARγ[2][3] | Increase in body weight and peripheral edema. |
| Congestive Heart Failure | PPARγ[3] | Potential increased risk of cardiac failure. |
| Hepatotoxicity | PPARγ[3][4] | Liver damage observed with some compounds. |
| Rodent Carcinogenicity | PPARα/γ[2] | Induction of tumors, particularly in the bladder, in rodent models. |
| Myopathy | PPARα[3] | Muscle weakness, pain, and in rare cases, rhabdomyolysis. |
Experimental Protocols
Protocol: Luciferase Reporter Gene Assay for PPAR Activation
This protocol describes a common method to quantify the activation of PPARα or PPARδ by this compound in a cellular context.
Materials:
-
Mammalian cell line of interest
-
Expression plasmid for human PPARα or PPARδ
-
Reporter plasmid containing a PPRE driving a luciferase gene (e.g., pGL3-PPRE-luc)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to the control reporter (if used) and plot the fold induction of luciferase activity relative to the vehicle control as a function of this compound concentration.
Mandatory Visualizations
Caption: General PPAR signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected outcomes.
References
- 1. Structural Insights into Human Peroxisome Proliferator Activated Receptor Delta (PPAR-Delta) Selective Ligand Binding | PLOS One [journals.plos.org]
- 2. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases [frontiersin.org]
- 5. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural requirements and cell-type specificity for ligand activation of peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing In Vitro Cytotoxicity of Novel Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity during in vitro experiments with small molecule compounds, using GW 2433 as a representative example.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound in our cell line. What are the initial steps to troubleshoot this?
A1: When unexpected cytotoxicity is observed with a compound like this compound, a systematic approach is crucial. Initial steps should include:
-
Confirming Compound Identity and Purity: Ensure the compound is what it is purported to be and check for any potential impurities that might be causing the cytotoxic effects.
-
Verifying Experimental Parameters: Double-check calculations for dilutions, final concentrations of the compound and any solvents (e.g., DMSO), and incubation times.
-
Assessing Cell Health: Ensure the cells used are healthy, within a low passage number, and in the logarithmic growth phase.[1]
-
Reviewing Literature: Although specific data for this compound cytotoxicity is limited, reviewing literature on related PPAR agonists may provide insights into potential off-target effects or class-wide toxicities.[2]
Q2: Could the solvent used to dissolve this compound be the cause of the observed cytotoxicity?
A2: Yes, the solvent, most commonly DMSO, can induce cytotoxicity, especially at higher concentrations. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% to avoid solvent-induced cell death.[1] Always include a vehicle control (cells treated with the same concentration of solvent as the highest concentration of the compound) in your experimental setup to differentiate between compound-specific and solvent-induced cytotoxicity.
Q3: How can we determine if the observed cytotoxicity is due to apoptosis or necrosis?
A3: To distinguish between different modes of cell death, it is recommended to use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. This method allows for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.
Q4: Are there any known off-target effects of PPAR agonists like this compound that could lead to cytotoxicity?
A4: While the primary mechanism of action for PPAR agonists is the activation of PPAR receptors, some ligands in this class have been reported to have off-target effects. These can include interference with other signaling pathways or kinase activation, which could potentially contribute to cytotoxicity.[2] For instance, some PPARγ agonists have been associated with mild liver toxicity, although the direct mechanism is not always clear.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity assays.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, "edge effects" in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[1] |
| High background signal in MTT/XTT assays | Microbial contamination, interference from phenol red in the media. | Visually inspect cultures for contamination. Consider using a phenol red-free medium for the assay.[1] |
| False-positive results in MTT assay | The compound itself may have reducing activity. | Confirm cytotoxicity with an alternative assay that measures a different cellular parameter, such as an LDH release assay (measures membrane integrity) or a cell counting method.[4][5] |
| High background LDH release in untreated controls | Suboptimal cell culture conditions (e.g., over-confluency), rough handling of cells, high endogenous LDH in serum. | Ensure cells are healthy and not overgrown. Handle cells gently during media changes and reagent addition. Consider reducing the serum concentration during the assay.[1] |
| Inconsistent results between experiments | Variation in cell passage number, reagent preparation, or incubation times. | Use cells with a consistent and low passage number. Prepare fresh reagents for each experiment. Standardize all incubation times precisely.[1] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound and appropriate controls (vehicle and untreated).
-
MTT Addition: After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The LDH assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation and Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound. After incubation, harvest the cells (including any floating cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: A general workflow for investigating unexpected in vitro cytotoxicity.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity results.
Caption: Hypothetical signaling pathways leading to cytotoxicity by a PPAR agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PPAR-Mediated Toxicology and Applied Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GW-2433 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GW-2433. The information provided is based on publicly available data and may require adaptation for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is GW-2433 and what is its primary mechanism of action?
GW-2433 is described as a novel and potent PPAR receptor agonist.[1] Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation. Agonism of PPARs can lead to the transcription of a wide array of genes involved in these processes.
Q2: What are the key parameters to consider when generating a dose-response curve for GW-2433?
When constructing a dose-response curve, it is essential to understand key pharmacological concepts such as potency and efficacy.[2]
-
Potency (EC50/IC50): This represents the concentration of GW-2433 required to elicit 50% of its maximal effect. A lower EC50/IC50 value indicates higher potency.
-
Efficacy (Emax): This is the maximum response achievable with the compound.[2]
-
Slope of the Curve: The steepness of the curve can provide insights into the binding kinetics and cooperativity of the interaction between GW-2433 and its target receptor.[2]
A typical dose-response curve is sigmoidal, and its shape can be influenced by factors such as the cell cycle phase specificity of the drug, cell cycle time, and duration of exposure.[3]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | Ensure complete solubilization of GW-2433 in your chosen solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect for any precipitation. Consider performing a solubility test. |
| Cell Health and Viability | Monitor cell health and viability throughout the experiment. Ensure cells are in the exponential growth phase and have high viability (>95%) at the time of treatment. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions and addition of the compound to your experimental wells. |
| Assay Variability | Minimize variability by using a consistent cell seeding density, incubation time, and assay protocol. Include appropriate controls (vehicle control, positive control). |
| Reagent Quality | Use high-quality, fresh reagents. Ensure the GW-2433 stock solution has been stored correctly to prevent degradation. |
Issue 2: No observable effect or very low potency.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dose Range | The selected concentration range may be too low. Perform a wider range-finding experiment to identify the effective concentrations. |
| Inactive Compound | Verify the purity and identity of your GW-2433 sample. If possible, obtain a fresh batch from a reputable supplier. |
| Cell Line Insensitivity | The chosen cell line may not express the target receptor (PPAR) at sufficient levels. Confirm receptor expression using techniques like qPCR or Western blotting. |
| Assay Endpoint Mismatch | The selected assay may not be appropriate to detect the biological effect of PPAR activation. Consider alternative assays that measure downstream targets of PPAR signaling. |
| Short Compound Incubation Time | The incubation time may be insufficient for the compound to elicit a measurable response. Perform a time-course experiment to determine the optimal incubation period. |
Issue 3: High background signal or "noisy" data.
| Potential Cause | Troubleshooting Steps |
| Solvent Effects | The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular toxicity or interfering with the assay. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Assay Interference | The compound itself may interfere with the assay detection method (e.g., autofluorescence). Run a control with the compound in the absence of cells to check for interference. |
| Contamination | Check for microbial contamination in your cell cultures, which can lead to spurious results. |
Experimental Protocols
Protocol 1: Preparation of GW-2433 Stock Solution
This protocol provides a general guideline for preparing a stock solution of GW-2433.
Materials:
-
GW-2433 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM).
-
Calculate the required mass of GW-2433 and volume of DMSO. The molecular weight of GW-2433 is 581.89 g/mol .[4]
-
Weigh the GW-2433 powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: General Workflow for Generating a Dose-Response Curve
This protocol outlines a general workflow for a cell-based assay to determine the dose-response relationship of GW-2433.
Materials:
-
Appropriate cell line cultured in recommended media
-
GW-2433 stock solution
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., cell viability dye, luciferase substrate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere and stabilize overnight.
-
Compound Dilution: Prepare a serial dilution of the GW-2433 stock solution in culture media to achieve the desired final concentrations. Also, prepare a vehicle control containing the same concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of GW-2433 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Measurement: Perform the chosen assay to measure the biological response (e.g., cell viability, gene expression, reporter activity).
-
Data Analysis: Plot the response (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50/IC50 and Emax.
Visualizations
References
- 1. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. A mechanistic, predictive model of dose-response curves for cell cycle phase-specific and -nonspecific drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of small molecule compounds, such as GW 2433, in cell culture media.
Troubleshooting Guide
Compound precipitation can significantly impact experimental outcomes by reducing the effective concentration of the test compound and introducing artifacts. The following guide outlines common observations, their potential causes, and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[1] | - Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[1] - Perform serial dilutions of the stock solution in the assay buffer or medium.[1] |
| Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution ("solvent shock").[1] | - Add the compound stock to the medium dropwise while gently vortexing or stirring.[1][2] - Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.[1][3] | |
| Precipitation Over Time in Incubator | Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[1][4] | - Pre-warm the cell culture media to 37°C before adding the compound.[1][3] - Ensure the incubator temperature is stable.[1] |
| pH shift in the medium due to CO2 environment or cell metabolism.[1] | - Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). - Test the compound's solubility at different pH values to determine its sensitivity.[1] | |
| Interaction with media components (salts, proteins, etc.).[1][5] | - Test the compound's stability in the specific cell culture medium over the intended experiment duration.[1] - Evaluate solubility in a simpler buffer (e.g., PBS) to identify if media components are the cause.[1] | |
| Evaporation of media in long-term cultures, leading to increased compound concentration.[3][4] | - Ensure proper humidification of the incubator.[3] - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures.[1] | - Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][4] - Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1] |
| Water absorption by DMSO stock, which can reduce compound solubility.[1] | - Use anhydrous DMSO for preparing stock solutions.[1] - Store stock solutions in tightly sealed containers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of a hydrophobic compound like this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and solubility issues.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent toxicity to the cells.[3] It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: My compound precipitates even when I follow the recommended dilution procedures. What else can I do?
A3: If precipitation persists, consider using solubility enhancers. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.[4][6] Another option is to explore the use of a co-solvent system, for instance, a mixture of DMSO and polyethylene glycol, for the stock solution, though the toxicity of any new solvent system on your cells must be evaluated.
Q4: Can I just filter out the precipitate from my media?
A4: Filtering the media to remove the precipitate is generally not recommended.[4] This is because filtering will remove an unknown amount of your compound, leading to an inaccurate final concentration and unreliable experimental results. The better approach is to address the root cause of the precipitation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a concentrated stock solution of a hydrophobic compound in a suitable organic solvent.
Materials:
-
Hydrophobic compound (e.g., this compound)
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the desired amount of the compound powder.
-
Dissolving: Add the appropriate volume of sterile DMSO to achieve the target high concentration (e.g., 10-100 mM).
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, briefly sonicate the solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C or -80°C.
Protocol 2: Recommended Method for Adding Compound to Cell Culture Media
Objective: To dilute the high-concentration stock solution into cell culture media with minimal precipitation.
Materials:
-
High-concentration compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
Vortex mixer
Methodology:
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.[3]
-
Thaw Stock Solution: Gently thaw a single-use aliquot of the compound stock solution and bring it to room temperature.
-
Calculate Volume: Determine the volume of the stock solution needed to reach the desired final concentration in the media. Ensure the final DMSO concentration will be non-toxic to your cells (ideally ≤ 0.1%).
-
Dilution: Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[1][2] This gradual introduction helps to avoid solvent shock.
-
Final Mix: Gently mix the final solution before adding it to your cell cultures.
Visualizations
Caption: Experimental workflow for preparing and diluting a hydrophobic compound.
Caption: Troubleshooting decision tree for compound precipitation.
References
potential confounding factors in GW 2433 research
Technical Support Center: GW 2433 Research
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, a selective inhibitor of the novel serine/threonine kinase, Kinase Alpha (KA).
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our experiments, even at low concentrations of this compound where the primary target, Kinase Alpha, should not be fully inhibited. What could be the cause?
A1: This issue can arise from several factors, most commonly off-target effects or compound cytotoxicity. This compound, while highly selective for Kinase Alpha, has been shown to have inhibitory effects on other kinases at higher concentrations.
Potential Confounding Factors:
-
Off-Target Kinase Inhibition: this compound can inhibit Kinase Beta and Kinase Gamma, which are involved in cell survival pathways. This off-target activity is more pronounced at concentrations above 5 µM.
-
Metabolic Instability: The compound may be metabolized into a cytotoxic byproduct in certain cell lines.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxic threshold for your specific cell line (typically <0.1%).
Troubleshooting Steps:
-
Verify On-Target vs. Off-Target Effects: Perform a dose-response experiment and correlate the observed cell death with the IC50 values for both the primary target (Kinase Alpha) and known off-targets.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known Kinase Alpha inhibitor to see if the phenotype is consistent.
-
Assess Compound Stability: Use techniques like LC-MS to determine the stability of this compound in your cell culture medium over the course of your experiment.
Q2: The inhibitory effect of this compound on Kinase Alpha activity seems to vary significantly between different experimental batches. Why is this happening?
A2: Variability in experimental results can often be traced back to issues with compound handling, storage, or the experimental setup itself.
Potential Confounding Factors:
-
Compound Degradation: this compound is sensitive to light and repeated freeze-thaw cycles. Improper storage can lead to a reduction in its effective concentration.
-
Solubility Issues: The compound has poor solubility in aqueous solutions. If not properly dissolved in a solvent like DMSO first, it can precipitate out of the media, leading to inconsistent results.
-
ATP Concentration in Kinase Assays: As an ATP-competitive inhibitor, the apparent IC50 of this compound will be highly dependent on the concentration of ATP used in your in vitro kinase assay.
Troubleshooting Steps:
-
Standardize Compound Handling: Aliquot this compound upon receipt and store it protected from light at -80°C. Use a fresh aliquot for each experiment.
-
Ensure Complete Solubilization: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous experimental buffer, ensure rapid mixing to prevent precipitation.
-
Maintain Consistent ATP Levels: Use a fixed, physiologically relevant concentration of ATP in all your kinase assays to ensure reproducible IC50 measurements.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target, Kinase Alpha, and key off-targets.
| Kinase Target | IC50 (nM) | Assay Type | ATP Concentration |
| Kinase Alpha (Primary) | 50 | In Vitro Kinase Assay | 10 µM |
| Kinase Beta | 850 | In Vitro Kinase Assay | 10 µM |
| Kinase Gamma | 1,200 | In Vitro Kinase Assay | 10 µM |
| Kinase Delta | > 10,000 | In Vitro Kinase Assay | 10 µM |
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on Kinase Alpha activity.
-
Prepare Reagents:
-
Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant Kinase Alpha: Dilute to 2x final concentration in Kinase Buffer.
-
Peptide Substrate: Prepare a 2x final concentration solution in Kinase Buffer.
-
ATP Solution: Prepare a 4x final concentration solution in Kinase Buffer.
-
This compound: Perform serial dilutions in 100% DMSO, then dilute into Kinase Buffer to a 4x final concentration.
-
-
Assay Procedure:
-
Add 5 µL of 4x this compound solution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the 2x Recombinant Kinase Alpha solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a pre-mixed solution containing 2x peptide substrate and 4x ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the phosphorylated substrate according to your detection kit's instructions (e.g., using a phosphospecific antibody).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percentage of activity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol outlines a method to assess the effect of this compound on cell proliferation/viability.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in your cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Visualizations
Caption: Simplified signaling pathway showing this compound inhibiting Kinase Alpha.
Caption: Workflow for troubleshooting unexpected experimental results with this compound.
Caption: Logical relationship between potential sources of experimental error.
Technical Support Center: Interpreting Inconsistent Data from GW 2433 Experiments
This technical support center is designed for researchers, scientists, and drug development professionals working with the PPAR receptor agonist, GW 2433. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your experiments, leading to inconsistent data.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when using this compound.
Question 1: Why am I observing high variability in cell viability and proliferation assays with this compound treatment?
Answer: High variability in cell-based assays is a common issue that can stem from several factors. A systematic approach is necessary to pinpoint the cause.
Initial Checks:
-
Compound Integrity: Confirm the purity and concentration of your this compound stock solution. Improper storage or degradation can lead to inconsistent results.[1] this compound should be stored at -20°C for long-term use.[2][3]
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment.
Experimental Validation Workflow:
If the initial checks do not resolve the issue, consider the following experimental parameters:
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
-
Assay Timing: The time point at which you measure cell viability can significantly impact the results. Perform a time-course experiment to determine the optimal incubation period with this compound.
Below is a troubleshooting workflow to address inconsistent cell viability data:
References
Technical Support Center: Optimizing GW2433 Treatment Duration for Experimental Success
Welcome to the technical support center for GW2433, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor delta (PPARδ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and treatment duration for GW2433 in cell culture experiments?
A1: The optimal concentration and duration of GW2433 treatment are highly dependent on the cell type, the specific experimental endpoint, and the expression levels of PPARα and PPARδ. As a starting point, a concentration of 1.5 µM for 20 hours has been successfully used in organ culture experiments to induce the expression of the PPAR target gene, Liver Fatty Acid-Binding Protein (L-FABP) mRNA.[1] However, it is crucial to perform a dose-response and time-course experiment for your specific model system to determine the optimal conditions.
Q2: I am not observing the expected effect after GW2433 treatment. What are some potential reasons?
A2: Several factors can contribute to a lack of response. Consider the following troubleshooting steps:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their responsiveness.
-
PPAR Expression: Confirm that your cell line expresses sufficient levels of PPARα and/or PPARδ. Cell lines with low or absent endogenous PPAR activity will not respond to GW2433.
-
Reagent Quality and Storage: Verify the integrity of your GW2433 stock solution. It should be stored at -20°C or -80°C and protected from repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is minimal (typically ≤ 0.1%) to avoid solvent-induced effects that can mask the activity of GW2433.
-
Treatment Duration and Concentration: The optimal conditions may vary. It is recommended to perform a dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the ideal window for your specific endpoint.
Q3: I am observing cytotoxicity at higher concentrations of GW2433. What should I do?
A3: Cytotoxicity can be a concern with any small molecule treatment. It is essential to perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to identify a non-toxic working concentration range for your specific cell line. If you observe significant cell death, lower the concentration of GW2433 and/or shorten the treatment duration.
Q4: How can I confirm that the effects I am seeing are specifically mediated by PPARα and/or PPARδ?
A4: To confirm the specificity of GW2433 action, you can employ several strategies:
-
Use of Antagonists: Co-treatment with a specific PPARα antagonist (e.g., GW6471) or a PPARδ antagonist can help to dissect the contribution of each receptor subtype to the observed effect.
-
Gene Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of PPARα or PPARδ in your cell model can determine if the effect of GW2433 is dependent on these receptors.
-
Control Compounds: Include a vehicle control (e.g., DMSO) and potentially an inactive structural analog of GW2433 if available.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak induction of target gene expression | Insufficient treatment duration or concentration. | Perform a time-course (e.g., 6-48 hours) and dose-response (e.g., 0.1-10 µM) experiment to determine optimal conditions. |
| Low or no expression of PPARα/δ in the cell line. | Verify PPARα and PPARδ expression levels using qPCR or Western blot. Select a cell line with known responsiveness to PPAR agonists. | |
| Degraded GW2433 compound. | Use a fresh aliquot of GW2433 and ensure proper storage at -20°C or -80°C. | |
| High background in reporter assays. | Use a cell line with low endogenous PPAR activity. Optimize the ratio of plasmid DNA to transfection reagent. | |
| High variability between replicates | Inconsistent cell seeding density or health. | Ensure uniform cell seeding and monitor cell health and confluence prior to treatment. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and ensure thorough mixing of reagents. | |
| Unexpected off-target effects | Concentration of GW2433 is too high, leading to non-specific interactions. | Perform a dose-response curve to identify the lowest effective concentration. |
| The observed phenotype is independent of PPARα/δ activation. | Use PPAR antagonists or gene knockdown to confirm the involvement of the target receptors. | |
| Inconsistent adipocyte differentiation (for relevant models) | Variability in fetal bovine serum (FBS) lot. | Test different lots of FBS or use a pre-screened serum known to support adipogenesis. |
| Suboptimal differentiation cocktail. | Ensure the correct composition and concentration of the differentiation-inducing agents (e.g., insulin, dexamethasone, IBMX). |
Experimental Protocols
General Protocol for GW2433 Treatment in Cell Culture
This protocol provides a general framework. Specific details should be optimized for your experimental system.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the time of harvest.
-
Reagent Preparation:
-
Prepare a stock solution of GW2433 in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the GW2433 stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the different concentrations of GW2433 or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 20 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting and Analysis: After the incubation period, harvest the cells for downstream analysis, such as:
-
RNA extraction and qPCR: To analyze the expression of PPAR target genes (e.g., CPT1, ACOX1, CD36, L-FABP).
-
Protein extraction and Western blot: To analyze changes in protein levels of target genes.
-
Reporter gene assays: For cells transfected with a PPAR-responsive reporter construct.
-
Cell-based functional assays: Such as glucose uptake or lipid accumulation assays.
-
Data Presentation
Table 1: Exemplary Treatment Parameters for PPAR Agonists
| Compound | Target | Cell/Tissue Type | Concentration | Treatment Duration | Observed Effect |
| GW2433 | PPARα/δ | Mouse duodeno-jejunal and ileal explants | 1.5 µM | 20 hours | Increased L-FABP mRNA levels[1] |
| GW7647 | PPARα | Mouse duodeno-jejunal explants | 1.5 µM | 20 hours | Increased L-FABP mRNA levels[1] |
| Chiglitazar | Pan-PPAR | Transformed follicular lymphoma cells | Dose-dependent | Time-dependent | Reduced cell viability |
| WY-14643 | PPARα | Mouse liver | Not specified | 8h, 24h, 72h, 1 week, 4 weeks | Time-dependent changes in gene expression related to immune response, cell death, lipid metabolism, and cell cycle[2] |
Visualizations
Signaling Pathway of GW2433
Caption: GW2433 activates PPARα and PPARδ, leading to gene transcription.
Experimental Workflow for Optimizing GW2433 Treatment
Caption: Workflow for determining optimal GW2433 treatment conditions.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting GW2433 experiments.
References
Technical Support Center: GW 2433 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW 2433 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a chemical compound used for research purposes.[1] It functions as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.[1] PPARs are ligand-activated transcription factors that regulate gene expression.[2] Specifically, studies have shown that this compound can act as a dual agonist for PPARα and PPARδ.[3] Upon binding, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[2]
Q2: What are the main research applications for this compound? A2: this compound is primarily used in studies investigating lipid and glucose metabolism, energy homeostasis, and inflammation.[2][4] As a PPAR agonist, it is a valuable tool for exploring the physiological roles of PPARα and PPARδ in various tissues. For example, it has been used to study the induction of genes like Liver Fatty Acid-Binding Protein (L-FABP), which is involved in fatty acid uptake and trafficking.[3]
Q3: How should I prepare and store this compound? A3: this compound is typically shipped at ambient temperature as a non-hazardous chemical.[1] For short-term storage (days to weeks), it should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Stock solutions are typically prepared in a solvent like DMSO.[3][5] Once reconstituted, it is best to aliquot the stock solution into smaller volumes for routine use and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What are appropriate vehicle controls for experiments involving this compound? A4: The choice of a vehicle control is critical and depends on the solvent used to dissolve this compound. If you prepare your stock solution in DMSO, the control cultures or animals should be treated with the same final concentration of DMSO used in the experimental group (e.g., 0.1% v/v DMSO).[3] For in vivo studies, if this compound is suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC Na), the control group should receive the vehicle alone.[5]
Experimental Design and Protocols
Control Experiments for Specificity
To ensure the observed effects are mediated through the intended PPAR isoform, specific control experiments are crucial.
-
Pharmacological Inhibition: Co-incubation with a selective PPARδ antagonist (like GSK0660) or a PPARα antagonist can help dissect the contribution of each isoform.
-
Genetic Knockdown/Knockout: The most rigorous approach is to use cell lines with siRNA-mediated knockdown of PPARα or PPARδ, or to use tissues from PPARα or PPARδ knockout mice.[3] For instance, in PPARα-null mice, this compound acts as a selective PPARδ agonist, allowing for the specific study of PPARδ-mediated effects.[3]
Protocol: In Vitro Gene Expression Analysis in Hepatocytes
This protocol outlines a general procedure to assess the effect of this compound on the expression of a target gene (e.g., L-FABP) in a human hepatocyte cell line (e.g., HepG2).
-
Cell Seeding: Plate HepG2 cells in 12-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create serial dilutions in culture media to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 0.5, 1.5 µM) or the vehicle control (e.g., 0.1% DMSO). A study on organ cultures used a concentration of 1.5 µM.[3]
-
Incubation: Incubate the cells for a predetermined time period (e.g., 20-24 hours).[3]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable commercial kit according to the manufacturer's instructions.
-
qRT-PCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qRT-PCR) using primers specific for your target gene (e.g., L-FABP) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.
Data Presentation
Table 1: Recommended Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Mass of this compound (for 5 mL) | Solvent |
| 1 mM | 0.582 mg | 2.91 mg | DMSO |
| 5 mM | 2.91 mg | 14.55 mg | DMSO |
| 10 mM | 5.82 mg | 29.1 mg | DMSO |
Note: Based on a molecular weight of 581.6 g/mol . Always confirm the molecular weight on your product's datasheet.
Table 2: Example In Vivo Formulation Reference
| Formulation Method | Components | Use Case |
| Suspension 1 | 0.5% Carboxymethylcellulose sodium (CMC Na) in ddH₂O | Oral gavage for animal studies.[5] |
| Suspension 2 | 0.25% Tween 80 and 0.5% CMC Na in ddH₂O | Oral gavage, may improve suspension stability.[5] |
| Solution | PEG400 | Oral administration where solubility is preferred.[5] |
Note: These are reference formulations. Researchers should consult literature for compound-specific and experiment-specific formulation protocols.[5]
Troubleshooting Guide
Q5: I am not observing any effect after treating my cells with this compound. What could be the cause?
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure this compound was stored correctly (long-term at -20°C, protected from light).[1] Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles of stock solutions.[5] |
| Incorrect Concentration | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and endpoint. |
| Insufficient Incubation Time | The transcriptional response to PPAR activation takes time. Ensure your incubation period is sufficient (e.g., 20-24 hours for gene expression changes).[3] |
| Low Receptor Expression | Confirm that your cell model expresses detectable levels of PPARα and/or PPARδ. You can check this via qRT-PCR or Western blot. |
| Cell Health Issues | Perform a cell viability assay (e.g., MTT or Trypan Blue) to ensure the treatment is not causing cytotoxicity, which could mask the specific effects. |
Q6: My results show high variability between experimental replicates. How can I improve consistency?
| Possible Cause | Recommended Solution |
| Incomplete Solubilization | Ensure the this compound stock solution is fully dissolved in DMSO before further dilution in aqueous media. Vortex thoroughly. Precipitates in the final culture media can lead to inconsistent dosing. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions of the compound. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve uniform cell numbers across all wells. Edge effects in plates can also contribute to variability. |
| Assay Technique | For assays like qRT-PCR, ensure consistent RNA quality and quantity across samples. Use master mixes to reduce pipetting errors. |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Simplified signaling pathway of the PPAR agonist this compound.
Caption: Experimental workflow for analyzing gene expression changes.
Caption: A logical flowchart for troubleshooting failed experiments.
References
Validation & Comparative
efficacy of GW 2433 compared to other PPAR agonists
Information regarding the PPAR agonist GW 2433 is not publicly available, preventing a direct comparison of its efficacy with other PPAR agonists.
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in regulating metabolism and inflammation. Agonists targeting these receptors have been developed for the treatment of various metabolic disorders, including dyslipidemia and type 2 diabetes. While numerous PPAR agonists have been identified and studied, there is no scientific literature or public data available for a compound designated as "this compound."
This lack of information makes it impossible to provide a comparative analysis of its efficacy, experimental protocols, or signaling pathways as requested. The scientific community relies on published data from preclinical and clinical studies to evaluate and compare the performance of such compounds. Without these foundational data points for this compound, no objective comparison can be made.
For researchers, scientists, and drug development professionals interested in the comparative efficacy of PPAR agonists, it is recommended to focus on well-documented compounds for which extensive data is available. This allows for a thorough evaluation of their relative strengths and weaknesses in modulating PPAR pathways and their potential therapeutic applications.
Comparative Analysis of Dual PPAR Agonists: A Guide for Researchers
This guide provides a detailed comparative analysis of dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with a focus on their performance, underlying mechanisms, and supporting experimental data. It is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction to Dual PPAR Agonists
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. Dual PPAR agonists are compounds designed to activate two of these isoforms simultaneously, most commonly PPARα and PPARγ. The therapeutic rationale is to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation to address multiple facets of metabolic disorders like type 2 diabetes and non-alcoholic steatohepatitis (NASH).[1][2]
Several dual PPAR agonists have been developed, including some that have been discontinued due to safety concerns and others that are currently in clinical development or approved in specific regions. This guide will focus on a comparative analysis of key dual PPAR agonists: Lanifibranor, Saroglitazar, and the discontinued agents Muraglitazar and Aleglitazar, to provide a comprehensive overview of their efficacy and safety profiles.
Mechanism of Action: The Dual PPAR Signaling Pathway
Dual PPAR agonists exert their effects by binding to and activating PPARα and PPARγ, which then form heterodimers with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Activation of PPARα , predominantly expressed in the liver, heart, and skeletal muscle, leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[3] This results in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[4]
Activation of PPARγ , primarily found in adipose tissue, macrophages, and the colon, promotes adipocyte differentiation and lipid storage, leading to improved insulin sensitivity in peripheral tissues.[5][6] It also has anti-inflammatory effects.
The combined activation of both receptors is intended to provide a synergistic effect on metabolic regulation.
Comparative Efficacy of Dual PPAR Agonists
The efficacy of dual PPAR agonists has been evaluated in numerous clinical trials, primarily for type 2 diabetes and NASH. The following tables summarize key quantitative data from these studies.
Efficacy in Non-Alcoholic Steatohepatitis (NASH)
| Compound | Trial | Dose | Primary Endpoint | Result vs. Placebo/Comparator | Citation(s) |
| Lanifibranor | NATIVE (Phase 2b) | 800 mg/day | NASH resolution without worsening of fibrosis | 39% vs. 22% | [7] |
| 1200 mg/day | 49% vs. 22% | [7] | |||
| 800 mg/day | Fibrosis improvement ≥1 stage without worsening of NASH | 34% vs. 29% | [7] | ||
| 1200 mg/day | 48% vs. 29% | [7] | |||
| Saroglitazar | Phase 2 | 4 mg/day | Change in liver fat content (MRI-PDFF) | -23.8% difference from placebo | [8] |
| 4 mg/day | Change in ALT levels | -45.8% vs. +3.4% in placebo | [9] | ||
| Pioglitazone | PIVENS | 30 mg/day | NASH resolution | 34% vs. 19% (placebo) | [10] |
Efficacy in Type 2 Diabetes (Glycemic and Lipid Control)
| Compound | Trial/Study | Dose | Change in HbA1c vs. Placebo/Comparator | Change in Triglycerides vs. Placebo/Comparator | Citation(s) |
| Saroglitazar | PRESS V | 4 mg/day | -0.9% (vs. Pioglitazone) | -45.5% (vs. Pioglitazone) | [11] |
| Aleglitazar | Pooled Phase 3 | 150 µ g/day | Statistically significant reduction | Statistically significant reduction | [12][13] |
| Muraglitazar | Phase 3 | 5 mg/day | Statistically significant reduction vs. placebo and pioglitazone | Statistically significant reduction vs. placebo and pioglitazone | [14][15] |
Safety and Tolerability Profile
The safety profile of dual PPAR agonists is a critical aspect of their clinical development, with some agents being discontinued due to adverse events.
| Compound | Common Adverse Events | Serious Adverse Events and Reasons for Discontinuation | Citation(s) |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain, anemia | Generally well-tolerated in Phase 2b trials. | [7][16] |
| Saroglitazar | Generally well-tolerated. | No major safety concerns reported in clinical trials leading to its approval in India. | [2] |
| Muraglitazar | Edema, weight gain | Discontinued. Increased risk of death, myocardial infarction, stroke, and congestive heart failure. | [2][14][15][17][18][19] |
| Aleglitazar | Hypoglycemia, weight gain, muscular events | Discontinued. Lack of cardiovascular benefit and increased rates of heart failure, gastrointestinal hemorrhages, and renal dysfunction. | [12][20][21] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of dual PPAR agonists.
In Vitro PPAR Transactivation Assay
Objective: To determine the potency and selectivity of a compound in activating PPARα and PPARγ.
Methodology:
-
Cell Culture: HEK293 or COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[22]
-
Transient Transfection: Cells are co-transfected with three plasmids:
-
A plasmid expressing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[23][24]
-
-
Compound Treatment: Transfected cells are treated with varying concentrations of the dual PPAR agonist or a reference compound (e.g., rosiglitazone for PPARγ, GW7647 for PPARα).
-
Luciferase Assay: After incubation, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[22][25][26]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated relative to vehicle-treated cells, and EC50 values are determined by non-linear regression analysis.
In Vivo NASH Animal Model Study
Objective: To evaluate the efficacy of a dual PPAR agonist in a preclinical model of NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) to induce NASH.[27][28]
-
Treatment Groups: Mice are randomized into treatment groups: vehicle control, dual PPAR agonist (e.g., Saroglitazar 3 mg/kg), PPARα agonist (e.g., fenofibrate 100 mg/kg), and PPARγ agonist (e.g., pioglitazone 30 mg/kg).[27]
-
Dosing: Treatments are administered daily via oral gavage for a specified period (e.g., 12 weeks) after NASH has been established.[27]
-
Endpoint Analysis:
-
Histology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin (H&E) and Sirius Red for assessment of steatosis, inflammation, ballooning (NAFLD Activity Score - NAS), and fibrosis.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol are measured.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in inflammation (e.g., TNFα, IL-6) and fibrosis (e.g., TGF-β, Collagen-1α1).[27][28]
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups.
Visualizing Experimental and Logical Workflows
Experimental Workflow for Dual PPAR Agonist Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a dual PPAR agonist.
Conclusion
Dual PPAR agonists represent a promising therapeutic strategy for complex metabolic diseases by simultaneously targeting lipid and glucose dysregulation. Lanifibranor and Saroglitazar have demonstrated significant efficacy in clinical trials for NASH and diabetic dyslipidemia, respectively, with generally favorable safety profiles. However, the history of discontinued agents like Muraglitazar and Aleglitazar due to adverse cardiovascular and other events underscores the importance of careful safety evaluation in the development of new compounds in this class.[2][15][20] Future research should focus on developing dual PPAR agonists with an optimized balance of efficacy and safety to realize their full therapeutic potential.
References
- 1. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic lipid homeostasis by peroxisome proliferator-activated receptor gamma 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Efficacy of Saroglitazar and Pioglitazone in Nonalcoholic Fatty Liver Disease Patients: A Bayesian Network Meta-analysis | Semantic Scholar [semanticscholar.org]
- 12. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. saegre.org.ar [saegre.org.ar]
- 15. The Glitazars Paradox: Cardiotoxicity of the Metabolically Beneficial Dual PPARα and PPARγ Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH - BioSpace [biospace.com]
- 17. Effect of muraglitazar on death and major adverse cardiovascular events in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muraglitazar increases the risk for morbidity and mortality in diabetic patients - Xagena [xagena.it]
- 19. (PDF) Effect of Muraglitazar on Death and Major Adverse Cardiovascular Events in Patients With Type 2 Diabetes Mellitus (2005) | Steven E. Nissen | 585 Citations [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of the dual peroxisome proliferator-activated receptor activator aleglitazar in patients with Type 2 Diabetes mellitus or prediabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. korambiotech.com [korambiotech.com]
- 27. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
A Comparative Analysis of GW 2433 and Selective PPARδ Agonists for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peroxisome proliferator-activated receptor (PPAR) agonists is critical for advancing therapeutic strategies for metabolic and inflammatory diseases. This guide provides a detailed comparison of the dual PPARα/δ agonist GW 2433 and selective PPARδ agonists, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Introduction to PPAR Agonists
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a pivotal role in the regulation of lipid and glucose metabolism, as well as inflammation. The three main isoforms, PPARα, PPARγ, and PPARδ (also known as PPARβ), are targets for drug development. While PPARα agonists (fibrates) and PPARγ agonists (thiazolidinediones) are established therapies, interest in PPARδ agonism is growing due to its potential to improve fatty acid metabolism and insulin sensitivity.
This guide focuses on comparing this compound, a dual agonist for PPARα and PPARδ, with highly selective PPARδ agonists, exemplified by the well-characterized compound GW501516 (Cardarine).
Performance and Selectivity: A Quantitative Comparison
The efficacy and selectivity of PPAR agonists are determined by their half-maximal effective concentration (EC50) for each receptor subtype. A lower EC50 value indicates higher potency.
| Compound | Target Receptor(s) | EC50 (human PPARδ) | EC50 (human PPARα) | Selectivity for PPARδ over PPARα |
| This compound | PPARα and PPARδ | ~300 nM (in mouse tissue)[1] | Data not readily available | Dual Agonist |
| GW501516 | Selective PPARδ | 1 nM | >1000 nM | >1000-fold |
GW501516 demonstrates high potency and remarkable selectivity for PPARδ, with over a 1000-fold greater affinity for PPARδ compared to PPARα and PPARγ. This makes it a valuable tool for specifically investigating the physiological roles of PPARδ. In contrast, this compound is a dual agonist, activating both PPARα and PPARδ. This dual activity could be advantageous in treating complex metabolic disorders where targeting both pathways might offer synergistic benefits. However, it also complicates the interpretation of experimental results aimed at elucidating the specific functions of PPARδ.
Signaling Pathways of PPARδ Activation
Upon activation by an agonist, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This leads to a cascade of events that influence lipid metabolism, energy homeostasis, and inflammatory responses.
Caption: PPARδ signaling pathway.
Experimental Protocols for Agonist Evaluation
The characterization and comparison of PPAR agonists like this compound and selective PPARδ agonists typically involve a series of in vitro assays. A key method is the reporter gene assay.
Reporter Gene Assay Protocol
This assay measures the ability of a compound to activate a specific PPAR isoform and induce the expression of a reporter gene (e.g., luciferase).
Objective: To determine the potency (EC50) and selectivity of a test compound for human PPARα and PPARδ.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for the ligand-binding domain (LBD) of human PPARα and PPARδ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene.
-
Cell culture medium and reagents.
-
Test compounds (this compound, selective PPARδ agonist) and a vehicle control (e.g., DMSO).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate medium.
-
Co-transfect the cells with the respective PPAR-LBD expression plasmid and the luciferase reporter plasmid.
-
-
Compound Treatment:
-
Plate the transfected cells in 96-well plates.
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the different concentrations of the compounds or vehicle control.
-
-
Incubation:
-
Incubate the plates for 24 hours to allow for gene expression.
-
-
Luciferase Assay:
-
Lyse the cells to release the luciferase enzyme.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Caption: Experimental workflow for a PPAR reporter gene assay.
Conclusion
The choice between a dual agonist like this compound and a selective PPARδ agonist depends on the specific research or therapeutic goal. Selective agonists such as GW501516 are indispensable tools for dissecting the precise biological functions of PPARδ. Their high potency and selectivity allow for targeted investigations with minimal off-target effects. On the other hand, dual PPARα/δ agonists like this compound may offer a broader therapeutic potential for complex metabolic diseases by simultaneously modulating multiple pathways involved in lipid and glucose homeostasis.
For drug development professionals, a thorough characterization of the potency and selectivity profile of any new compound using standardized in vitro assays, such as the reporter gene assay described, is a critical first step. This foundational data is essential for interpreting the results of more complex in vivo studies and for ultimately developing safe and effective therapies. Further head-to-head studies with comprehensive quantitative data will be invaluable in fully elucidating the comparative performance of dual and selective PPARδ agonists.
References
Navigating the Nuances of PPAR Modulation: A Comparative Analysis of GW2433
For researchers, scientists, and drug development professionals, the quest for selective and potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs) is a continuous journey. GW2433, a dual agonist of PPARα and PPARδ, has emerged as a tool in this endeavor. This guide provides a comparative analysis of GW2433, placing its known activities in context with other relevant PPAR modulators and detailing the experimental frameworks necessary for its cross-validation in diverse cellular systems.
Unveiling the Agonist Profile of GW2433
GW2433 is recognized as a dual agonist, exhibiting activity at both PPARα and PPARδ subtypes.[1][2][3] This dual activity suggests its potential to influence a broad range of physiological processes, from lipid metabolism and inflammation to cellular differentiation. However, comprehensive studies detailing its specific potency and efficacy across various cell types remain limited.
Comparative Analysis: GW2433 Alongside Alternative PPAR Modulators
To understand the specific utility of GW2433, it is essential to compare it with other well-characterized PPAR agonists. Due to the limited public data on GW2433, we will draw comparisons with the extensively studied PPARδ agonist, GW501516 (Cardarine), and briefly touch upon other relevant compounds.
| Compound | Target(s) | Key Reported Activities | Reference(s) |
| GW2433 | PPARα, PPARδ | Increased Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels in mouse intestinal explants. | [4] |
| GW501516 (Cardarine) | PPARδ | - Anti-inflammatory: Suppresses LPS-induced inflammation in macrophages. - Anti-proliferative (context-dependent): Inhibits growth of some cancer cell lines (e.g., UACC903 melanoma, MCF7 breast cancer). - Pro-proliferative (context-dependent): May enhance growth of colitis-associated colorectal cancer. - Metabolic Regulation: Enhances fatty acid oxidation and running endurance in mice. | [5][6][7][8][9][10][11] |
| GW7647 | PPARα | Increased Liver Fatty Acid-Binding Protein (L-FABP) mRNA levels in mouse intestinal explants. | [4] |
| Telmisartan | AT1 Receptor, PPARγ (partial agonist) | - Anti-proliferative: Inhibits vascular smooth muscle cell proliferation. - Anti-tumor: Exerts anti-tumor effects in human lung adenocarcinoma cells (A549). | [12][13][14][15][16] |
| Bezafibrate | Pan-PPAR (α, β/δ, γ) | Broad effects on lipid metabolism and insulin sensitivity. | [17] |
| Tesaglitazar | PPARα, PPARγ | Potent dual agonist with higher affinity for PPARγ. | [18] |
Cross-Validation of GW2433: A Methodological Blueprint
To thoroughly characterize the activity of GW2433 across different cell types, a series of standardized in vitro assays are required. Below are detailed protocols for assessing its effects on cancer cells, adipocytes, and macrophages.
Experimental Protocols
1. Cancer Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the effect of GW2433 on the viability and proliferation of various cancer cell lines.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HT29 colorectal cancer, MCF7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GW2433 (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) to quantify the compound's potency.
-
2. Adipocyte Differentiation Assay (Oil Red O Staining)
-
Objective: To assess the ability of GW2433 to induce the differentiation of pre-adipocytes into mature adipocytes.
-
Methodology:
-
Cell Seeding: Plate pre-adipocyte cells (e.g., 3T3-L1) in multi-well plates and grow to confluence.
-
Induction of Differentiation: Two days post-confluence, induce differentiation using a standard adipogenesis-inducing cocktail (e.g., dexamethasone, IBMX, and insulin) in the presence of varying concentrations of GW2433 or a vehicle control.
-
Maintenance: After 2-3 days, switch to a maintenance medium containing insulin and the respective concentrations of GW2433. Replace the medium every 2-3 days for a total of 8-12 days.
-
Fixation and Staining: Fix the cells with 10% formalin and stain with Oil Red O solution to visualize intracellular lipid droplets.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 520 nm. The absorbance correlates with the extent of lipid accumulation and, therefore, adipocyte differentiation.[19][20][21][22]
-
3. Macrophage Activation Assay (Cytokine Measurement & Marker Expression)
-
Objective: To determine the effect of GW2433 on macrophage polarization and inflammatory responses.
-
Methodology:
-
Macrophage Differentiation: Differentiate monocytes (e.g., THP-1 or primary bone marrow-derived macrophages) into M0 macrophages using appropriate stimuli (e.g., PMA for THP-1).
-
Polarization and Treatment: Polarize the M0 macrophages into M1 (pro-inflammatory) using LPS and IFN-γ, or into M2 (anti-inflammatory) using IL-4 and IL-13. Treat the cells with different concentrations of GW2433 or a vehicle control during and after polarization.
-
Cytokine Analysis: Collect the cell culture supernatant and measure the levels of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex bead-based assays.
-
Gene and Protein Expression Analysis: Lyse the cells and analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) using qPCR or Western blotting to determine the effect of GW2433 on macrophage phenotype.[23][24][25][26]
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the dual PPARα/δ agonist GW2433.
Figure 2: General experimental workflow for cross-validating GW2433 in different cell types.
Conclusion
GW2433 presents as a potentially valuable research tool due to its dual PPARα/δ agonism. However, the current body of publicly available data is insufficient to fully delineate its comparative advantages and specific applications. The provided experimental frameworks offer a clear path for the systematic cross-validation of GW2433 in cancer cells, adipocytes, and macrophages. Such studies are crucial to building a comprehensive profile of this compound and will enable researchers to more effectively harness its potential in the exploration of PPAR-mediated biological pathways and the development of novel therapeutic strategies. The stark contrast in available data between GW2433 and GW501516 underscores the significant opportunity for further investigation into the former's biological activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW 2433 | PPARα/PPARδ激动剂 | MCE [medchemexpress.cn]
- 3. GW2433 | PPAR receptor agonist | CAS# 227941-61-9 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic potential of GW501516 and the role of Peroxisome proliferator-activated receptor β/δ and B-cell lymphoma 6 in inflammatory signaling in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GW501516 - Wikipedia [en.wikipedia.org]
- 8. Selective PPARδ Agonist GW501516 Protects Against LPS-Induced Macrophage Inflammation and Acute Liver Failure in Mice via Suppressing Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is cardarine or GW1516 and what are its side effects? [healthymale.org.au]
- 10. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) ligands inhibit growth of UACC903 and MCF7 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Telmisartan Exerts Anti-Tumor Effects by Activating Peroxisome Proliferator-Activated Receptor-γ in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Telmisartan activates endogenous peroxisome proliferator-activated receptor-δ and may have anti-fibrotic effects in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PPAR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 19. coriell.org [coriell.org]
- 20. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ixcellsbiotech.com [ixcellsbiotech.com]
- 22. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Peroxisome proliferator-activated receptor alpha is essential factor in enhanced macrophage immune function induced by angiotensin converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stemcell.com [stemcell.com]
A Comparative Analysis of the Metabolic Effects of GW 2433 and Bezafibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of two peroxisome proliferator-activated receptor (PPAR) agonists: GW 2433 (commonly known as GW501516 or Cardarine) and bezafibrate. By examining their mechanisms of action, effects on lipid and glucose metabolism, and relevant experimental data, this document aims to offer a comprehensive resource for researchers in the field of metabolic disease.
Introduction and Mechanism of Action
Both this compound and bezafibrate exert their metabolic effects through the activation of PPARs, a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. However, their selectivity for different PPAR isoforms leads to distinct pharmacological profiles.
This compound (GW501516) is a potent and highly selective agonist of the PPARδ isoform. PPARδ is ubiquitously expressed, with particularly high levels in metabolically active tissues such as skeletal muscle, adipose tissue, and the liver. Activation of PPARδ by this compound leads to the increased expression of genes involved in fatty acid uptake, transport, and β-oxidation, effectively switching the primary energy source of skeletal muscle from glucose to lipids.
Bezafibrate , on the other hand, is a pan-PPAR agonist, meaning it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2]
-
PPARα activation is primarily associated with increased fatty acid oxidation in the liver and a reduction in circulating triglycerides.[3]
-
PPARγ activation is known to improve insulin sensitivity and is the target of the thiazolidinedione class of antidiabetic drugs.
-
PPARδ activation by bezafibrate contributes to its overall effects on lipid metabolism.
This broader spectrum of activity gives bezafibrate a more complex mechanism of action compared to the selective PPARδ agonism of this compound.
Comparative Quantitative Data on Metabolic Effects
The following tables summarize the quantitative effects of this compound and bezafibrate on key metabolic parameters as reported in various preclinical and clinical studies. It is important to note that direct head-to-head clinical trials are limited, and thus, comparisons are drawn from separate studies with different designs, populations, and dosages.
Table 1: Effects on Lipid Profile
| Parameter | This compound (GW501516) | Bezafibrate |
| Triglycerides (TG) | ↓ 16.9% to 56%[4][5] | ↓ 32.9% to 50%[6][7] |
| HDL-Cholesterol | ↑ up to 79%[8] | ↑ 11.7% to 20%[6][7] |
| LDL-Cholesterol | ↓ 7.3% to 14%[5] | Variable: ↓ 11.2% in some studies, but can increase in patients with low baseline LDL-C[6][9] |
| Apolipoprotein A-I | ↑ up to 6.6%[5] | Data not consistently reported in comparative context |
| Apolipoprotein B | ↓ up to 14.9%[5] | ↓ up to 15.1%[6] |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound (GW501516) | Bezafibrate |
| Fasting Glucose | No significant change in some studies, but improved glucose tolerance observed[10] | ↓ 6% to a decrease from 151.3 to 128.6 mg/dL in diabetic patients[7][11] |
| Fasting Insulin | ↓ up to 48% in hyperinsulinemic monkeys[12] | ↓ 17.0% in patients with impaired glucose tolerance[6] |
| HbA1c | Data from human studies is limited | ↓ from 7.2% to 6.9% and 5.92% to 5.72% in diabetic patients[7][13] |
| Insulin Sensitivity | Improved in diet-induced obese mice[10] | Improved, as indicated by decreased HOMA-IR and improved glucose tolerance[9][13] |
Table 3: Comparative Effects on Gene Expression (from Nagasawa et al., 2006 mouse model)
| Gene | GW501516 (10 mg/kg/day) | Bezafibrate (100 mg/kg/day) |
| Acyl-CoA oxidase (ACO) | ↑ | ↑ |
| Carnitine palmitoyltransferase-1 (CPT-1) | ↑ | ↑ |
| Liver-fatty acid binding protein (L-FABP) | ↑ | ↑ |
| Tumor necrosis factor-α (TNF-α) | ↓ | ↓ |
| Interleukin-6 (IL-6) | ↓ | ↓ |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in studies comparing this compound and bezafibrate.
Animal Model of Nonalcoholic Steatohepatitis (NASH)
-
Model: Based on the study by Nagasawa et al. (2006), male C57BL/6J mice are fed a methionine- and choline-deficient (MCD) diet to induce NASH.
-
Drug Administration:
-
GW501516 is administered by oral gavage at a dose of 10 mg/kg/day.
-
Bezafibrate is administered by oral gavage at a dose of 100 mg/kg/day.
-
Control group receives the vehicle (e.g., 0.5% carboxymethylcellulose solution).
-
-
Duration: Treatment is typically carried out for a period of 4 to 8 weeks.
-
Outcome Measures:
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocellular ballooning. Sirius Red staining can be used to evaluate fibrosis.
-
Biochemical Analysis: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Plasma and hepatic triglyceride levels are quantified.
-
Gene Expression Analysis: Total RNA is extracted from liver tissue, and the expression of genes related to fatty acid metabolism (e.g., ACO, CPT-1, L-FABP) and inflammation (e.g., TNF-α, IL-6) is quantified using real-time RT-PCR.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Acclimatization: Mice are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.
-
Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.[14]
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.
-
Glucose Administration: A 20% glucose solution is administered via oral gavage at a dose of 2 g/kg body weight.
-
Blood Sampling: Blood samples are collected from the tail vein at 15, 30, 60, 90, and 120 minutes after glucose administration.
-
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Quantification of Gene Expression by Real-Time RT-PCR
-
RNA Isolation: Total RNA is extracted from tissues (e.g., liver, skeletal muscle) using a suitable RNA isolation kit according to the manufacturer's instructions. The quality and quantity of RNA are assessed using spectrophotometry.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Real-Time PCR: The real-time PCR reaction is performed using a thermal cycler. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Thermal Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, where the expression is normalized to the reference gene and relative to a control group.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and bezafibrate, as well as a typical experimental workflow for their comparison.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome Proliferator-Activated Receptor Targets for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective peroxisome proliferator-activated receptor delta agonist promotes reverse cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Bezafibrate reduces blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of PPARalpha, PPARdelta, PPARgamma, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Peroxisome proliferator-activated receptors as targets to treat metabolic diseases: Focus on the adipose tissue, liver, and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing PPAR agonist potency
A Comparative Review of Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Potency
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, cellular differentiation, and inflammation. There are three main subtypes, or isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1][2][3][4][5]
-
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney. Its activation primarily lowers triglyceride levels.[3][5]
-
PPARγ is predominantly found in adipose tissue, as well as the small intestine and lymphatic tissues.[3] Its activation enhances glucose metabolism and insulin sensitivity.[1][4][6]
-
PPARδ/β is expressed ubiquitously and is involved in enhancing fatty acid metabolism.[1][3]
Given their central role in metabolic regulation, PPARs are significant drug targets for treating metabolic disorders like dyslipidemia, type 2 diabetes, and non-alcoholic steatohepatitis (NASH). Agonists for these receptors can be categorized by their selectivity: some are highly selective for one isoform, while others exhibit dual or pan-agonism, activating multiple isoforms. This guide provides a comparative overview of the potency of various PPAR agonists, supported by experimental data.
Comparative Potency of PPAR Agonists
The potency of a PPAR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist required to elicit 50% of its maximal effect in a given assay. Lower EC50 values indicate higher potency. The following table summarizes the in vitro potency of several key PPAR agonists across the three isoforms, as determined by cell-based transactivation assays.
| Compound | Type | PPARα (EC50) | PPARγ (EC50) | PPARδ/β (EC50) | Reference(s) |
| Lanifibranor | Pan-Agonist | 1537 nM | 206 nM | 866 nM | [7][8][9] |
| Bezafibrate | Pan-Agonist | 30.4 µM | 178 µM | 86.7 µM | [10] |
| 50 µM | 60 µM | 20 µM | |||
| Saroglitazar | Dual α/γ Agonist | 0.65 pM | 3 nM | - | [7][11][12][13] |
| Elafibranor | Dual α/δ Agonist | 10-20 nM | - | 100-150 nM | [1] |
| Fenofibric Acid | α/γ Agonist | 9.47 µM | 61.0 µM | No Activity | [10] |
| Rosiglitazone | Selective γ Agonist | No Activity | 60 nM | No Activity | [14] |
| Pioglitazone | Selective γ Agonist | 4.79 µM | 479 nM | >20 µM | [15] |
| GW501516 | Selective δ Agonist | >1000-fold selectivity | >1000-fold selectivity | 1 nM | [16][17] |
| Fenofibric acid is the active metabolite of Fenofibrate. |
Experimental Protocols
The EC50 values presented are predominantly determined using a Cell-Based PPAR Transactivation Assay , also known as a reporter gene assay. This in vitro method provides a functional measure of an agonist's ability to activate a specific PPAR isoform and initiate gene transcription.
General Protocol: Cell-Based PPAR Transactivation Assay
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HepG2, CV-1, HEK293) is cultured. The cells are then transiently transfected with two plasmids:
-
Agonist Treatment: After an incubation period to allow for plasmid expression, the transfected cells are treated with the PPAR agonist compound at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and Reporter Assay: Following treatment for a specified duration (e.g., 18-24 hours), the cells are lysed to release their contents. The activity of the reporter enzyme (luciferase) is then measured using a luminometer after the addition of a specific substrate.
-
Data Analysis: The measured light output is proportional to the level of PPAR activation. The data are normalized to the control group. A dose-response curve is generated by plotting the reporter activity against the logarithm of the agonist concentration. The EC50 value is then calculated from this curve, representing the concentration at which the agonist produces 50% of the maximal response.[18]
Visualizing the Mechanisms
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors are ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[3][5][19][20]
Caption: General signaling pathway of PPAR activation.
Experimental Workflow: Reporter Gene Assay
The workflow for determining agonist potency involves several key laboratory steps, from preparing the cells to analyzing the final data. This process allows for a quantitative comparison of different compounds.
Caption: Workflow for a PPAR agonist reporter gene assay.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Lanifibranor - Inventiva Pharma [inventivapharma.com]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: hsa03320 [genome.jp]
- 5. cusabio.com [cusabio.com]
- 6. mims.com [mims.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bps.ac.uk [bps.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. rndsystems.com [rndsystems.com]
- 15. Functional and Structural Insights into the Human PPARα/δ/γ Targeting Preferences of Anti-NASH Investigational Drugs, Lanifibranor, Seladelpar, and Elafibranor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GW501516 - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of GW2433 Proxy (Aleglitazar) and Other Anti-Diabetic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-diabetic effects of a proxy compound for GW2433, the dual PPARα/γ agonist Aleglitazar, with two other widely used anti-diabetic agents: Pioglitazone, a selective PPARγ agonist, and Sitagliptin, a DPP-4 inhibitor. The comparison is based on experimental data from clinical trials and preclinical studies, with a focus on quantitative outcomes, detailed experimental methodologies, and the underlying signaling pathways.
Data Presentation: Comparative Efficacy of Anti-Diabetic Agents
The following tables summarize the quantitative data on the effects of Aleglitazar, Pioglitazone, and Sitagliptin on glycemic control and lipid profiles.
Table 1: Glycemic Control Parameters
| Parameter | Aleglitazar (150 µ g/day ) | Pioglitazone (30-45 mg/day) | Sitagliptin (100 mg/day) |
| Change in HbA1c (%) | -0.85% to -1.35%[1] | -0.8% to -1.6%[2][3][4] | -0.79% to -0.94% |
| Change in Fasting Plasma Glucose (mg/dL) | Statistically significant reduction[5] | -39.1 to -65.3 mg/dL (difference from placebo)[2][4] | -17.1 to -21.3 mg/dL (placebo-subtracted) |
Table 2: Lipid Profile Parameters
| Parameter | Aleglitazar (150 µ g/day ) | Pioglitazone (30-45 mg/day) | Sitagliptin (100 mg/day) |
| Change in Triglycerides (%) | Up to -29.7%[1] | Significant decrease[2][6] | -0.24 mmol/L (WMD)[7] |
| Change in HDL-C (%) | Up to +25.1%[1] | Significant increase[2][6] | +0.05 mmol/L (WMD)[7] |
| Change in LDL-C (%) | Up to -10%[1] | Small changes[2] | -0.07 mmol/L (WMD)[8] |
| Change in Total Cholesterol (%) | Not consistently reported | Small changes[2] | -5.52 mg/dL (MD)[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anti-diabetic agents are provided below.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a procedure to assess how quickly glucose is cleared from the blood.
Procedure:
-
Patient Preparation: Patients are required to fast for at least 8-10 hours overnight prior to the test. They should maintain a normal diet and physical activity for three days preceding the test.[3]
-
Fasting Blood Sample: A baseline blood sample is collected to measure fasting plasma glucose.
-
Glucose Administration: The patient drinks a standardized glucose solution, typically containing 75 grams of glucose dissolved in water, within a 5-minute timeframe.[9]
-
Post-Glucose Blood Samples: Blood samples are collected at specific intervals after glucose ingestion, commonly at 30, 60, 90, and 120 minutes, to measure plasma glucose levels.[10]
-
Data Analysis: The glucose concentrations over time are plotted to determine the glucose tolerance curve. Key parameters include the peak glucose concentration and the area under the curve (AUC).
Insulin Tolerance Test (ITT)
The ITT is used to evaluate insulin sensitivity by measuring the response to an exogenous insulin challenge.
Procedure:
-
Patient Preparation: A short fasting period of 2-4 hours is typically required.[11]
-
Baseline Blood Sample: A blood sample is taken to determine the baseline blood glucose level.
-
Insulin Administration: A standard dose of short-acting insulin (e.g., 0.1 IU/kg body weight) is administered intravenously.[12]
-
Serial Blood Sampling: Blood samples are collected at frequent intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) after insulin injection to measure blood glucose levels.[10]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.
Measurement of HbA1c and Plasma Lipids
HbA1c Measurement:
Glycated hemoglobin (HbA1c) is measured to assess long-term glycemic control. Blood samples are collected in EDTA tubes. The main analytical methods used for the measurement of HbA1c include affinity chromatography, immunoassay, cation exchange chromatography, and capillary electrophoresis.[13]
Plasma Lipid Measurement:
Fasting blood samples are collected to measure the lipid profile, including total cholesterol, HDL-C, LDL-C, and triglycerides. These are typically measured using standardized enzymatic colorimetric assays.[6]
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways through which Aleglitazar, Pioglitazone, and Sitagliptin exert their anti-diabetic effects.
Caption: Aleglitazar (PPARα/γ Agonist) Signaling Pathway.
Caption: Pioglitazone (Selective PPARγ Agonist) Signaling Pathway.
Caption: Sitagliptin (DPP-4 Inhibitor) Signaling Pathway.
Conclusion
This guide provides a comparative overview of Aleglitazar (as a proxy for GW2433), Pioglitazone, and Sitagliptin. Aleglitazar, as a dual PPARα/γ agonist, demonstrates robust efficacy in both glycemic control and lipid management, addressing multiple facets of the metabolic syndrome.[1][14] Pioglitazone, a selective PPARγ agonist, is highly effective in improving insulin sensitivity and glycemic control.[2][3][15] Sitagliptin, a DPP-4 inhibitor, offers a distinct mechanism of action by enhancing the incretin system, leading to glucose-dependent insulin secretion and glucagon suppression.[16] The choice of therapeutic agent will depend on the specific patient profile and treatment goals. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals in the field of diabetes.
References
- 1. Analytical Limitations of HbA1c: Factors to consider when choosing an HbA1c Methodology [labroots.com]
- 2. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Signaling Mechanisms of Selective PPARγ Modulators in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparability of HbA1c and lipids measured with dried blood spot versus venous samples: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 10. Frontiers | The Optimized Calculation Method for Insulin Dosage in an Insulin Tolerance Test (ITT): A Randomized Parallel Control Study [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Insulin tolerance test - Wikipedia [en.wikipedia.org]
- 13. Measurement of HbA1c in multicentre diabetes trials – should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to PPAR Agonists: Fibrates (PPARα), GW2433 (PPARα/δ), and Other Isoform-Selective Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of peroxisome proliferator-activated receptor (PPAR) agonists, with a focus on fibrates (PPARα agonists) and the dual PPARα/δ agonist GW2433. Due to a lack of direct head-to-head clinical trials involving GW2433, this comparison is based on the broader classes of PPAR agonists, utilizing data from studies on representative compounds to objectively assess their performance.
Peroxisome proliferator-activated receptors are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism.[1] There are three main isoforms: PPARα, PPARδ (also known as PPARβ), and PPARγ.[1] Agonists targeting these receptors have been developed for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[2]
Mechanism of Action: A Tale of Three Receptors
The distinct metabolic effects of PPAR agonists are dictated by the tissue distribution and primary functions of the PPAR isoforms they activate.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[1] Activation of PPARα by agonists like fibrates leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1]
-
PPARδ: Ubiquitously expressed, PPARδ is involved in improving insulin sensitivity and increasing HDL cholesterol levels.[1] Its activation is also associated with enhanced fatty acid oxidation in skeletal muscle and adipose tissue.[3]
-
PPARγ: Mainly found in adipose tissue, PPARγ activation by agonists such as thiazolidinediones regulates the expression of genes involved in adipogenesis and lipid storage.[1]
The signaling pathway for all three PPAR isoforms follows a similar cascade. Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
References
Assessing the Selectivity Profile of GW2433: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of GW2433, a peroxisome proliferator-activated receptor (PPAR) agonist, with other well-characterized PPAR modulators. The information presented herein is intended to assist researchers in the selection of appropriate tool compounds for studying PPAR biology and in the development of novel therapeutics targeting this important class of nuclear receptors.
Introduction to GW2433 and PPARs
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating gene expression. Three main isotypes of PPARs have been identified: PPARα, PPARδ (also known as PPARβ), and PPARγ. These receptors play crucial roles in lipid and glucose metabolism, inflammation, and cellular differentiation. As such, they are attractive therapeutic targets for a range of metabolic disorders, including dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease.
GW2433 has been identified as a potent agonist of PPARs. Understanding its selectivity profile across the three PPAR subtypes is critical for elucidating its specific biological effects and therapeutic potential. This guide compares the activity of GW2433 with a panel of selective and dual PPAR agonists.
Comparative Selectivity Profile
The following table summarizes the in vitro potency (EC50 values) of GW2433 and other reference compounds against human PPARα, PPARδ, and PPARγ. The data has been compiled from various publicly available sources and is presented to illustrate the relative selectivity of each compound.
| Compound | Primary Target(s) | hPPARα EC50 (nM) | hPPARδ EC50 (nM) | hPPARγ EC50 (nM) | Selectivity Profile |
| GW2433 | PPARα / PPARδ | ~300[1] | Potent agonist[1] | - | Dual agonist with preference for PPARα and PPARδ |
| GW7647 | PPARα | 6[2][3][4] | 6200[2][3][4] | 1100[2][3][4] | Highly selective for PPARα over PPARδ and PPARγ |
| GW501516 | PPARδ | >1000[5] | 1.1 - 1.2[6][7] | >1000[5] | Highly selective for PPARδ over PPARα and PPARγ |
| Rosiglitazone | PPARγ | Inactive[8] | Inactive[8] | 43 - 60[8][9][10] | Highly selective for PPARγ |
| Fenofibrate | PPARα | 30,000[2][11] | - | 300,000 | Selective for PPARα, with lower potency than GW7647 |
Signaling Pathway and Experimental Workflow
To understand how the activity of compounds like GW2433 is assessed, it is important to be familiar with the underlying signaling pathway and the experimental procedures used.
PPAR Signaling Pathway
PPARs exert their effects by forming heterodimers with the Retinoid X Receptor (RXR). Upon ligand binding, this complex undergoes a conformational change, leading to the recruitment of co-activator proteins. The activated PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. GW501516 - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Rosiglitazone, PPARgamma agonist (CAS 122320-73-4) | Abcam [abcam.com]
- 11. selleckchem.com [selleckchem.com]
Limited Reproducibility Data Available for GW2433, a PPARα/δ Agonist
While the compound GW2433 has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and delta (PPARδ), a comprehensive assessment of the reproducibility of its experimental findings is hampered by the limited availability of published studies. At present, a single key study provides the primary evidence for its activity, though the full detailed methodology and independent replication of these findings remain to be broadly documented in the scientific literature.
For researchers, scientists, and drug development professionals, the ability to reproduce published experimental results is a cornerstone of scientific validity. In the case of GW2433, the available data primarily stems from a 2001 study by Poirier et al., which investigated the effects of various PPAR agonists on the expression of Liver Fatty Acid-Binding Protein (L-FABP) mRNA.
Experimental Data from Poirier et al. (2001)
The pivotal experiment demonstrating the activity of GW2433 involved its application to organ cultures of mouse intestinal explants. The study reported a noticeable increase in the mRNA levels of L-FABP, a known target gene of PPARs, following treatment with GW2433. The key quantitative data and experimental parameters from this study are summarized below.
| Compound | Concentration | Cell/Tissue Type | Duration of Treatment | Observed Effect on L-FABP mRNA | Citation |
| GW2433 | 1.5 µM | Mouse duodeno-jejunal and ileal explants | 20 hours | Increased expression | [1] |
| Vehicle (0.1% DMSO) | - | Mouse duodeno-jejunal and ileal explants | 20 hours | No significant change | [1] |
Experimental Protocol: In Vitro Treatment of Mouse Intestinal Explants
Based on the information available in the publication by Poirier et al., a summary of the experimental protocol is provided below. It is important to note that for full reproducibility, access to the complete materials and methods section of the original publication would be necessary.
Objective: To determine the effect of GW2433 on the mRNA expression of L-FABP in mouse intestinal tissue.
Materials:
-
GW2433 (prepared in DMSO)
-
Dimethyl sulfoxide (DMSO) as vehicle control
-
Organ culture medium
-
Duodeno-jejunal and ileal sections from mice
-
Reagents and equipment for Northern blot analysis
Methodology:
-
Tissue Preparation: Obtain duodeno-jejunal and ileal explants from mice.
-
Organ Culture: Culture the intestinal explants in a suitable organ culture medium.
-
Treatment: Treat the explants with 1.5 µM GW2433. A parallel control group should be treated with the vehicle (0.1% v/v DMSO).
-
Incubation: Incubate the treated and control explants for 20 hours.
-
RNA Extraction: Following incubation, extract total RNA from the intestinal explants.
-
Northern Blot Analysis: Perform Northern blot analysis to determine the relative abundance of L-FABP mRNA.
Signaling Pathway and Experimental Workflow
GW2433, as a PPARα/δ agonist, is expected to activate the PPAR signaling pathway. Upon binding to PPARα or PPARδ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription. In the context of the Poirier et al. study, this leads to an increase in the transcription of the L-FABP gene.
PPARδ Signaling Pathway
Caption: PPARδ signaling pathway activated by GW2433.
Experimental Workflow
Caption: Experimental workflow for GW2433 treatment.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling GW 2433
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and effective handling of the potent PPAR receptor agonist, GW 2433. This document provides immediate access to critical safety information, detailed operational procedures, and disposal guidelines to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Immediate Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, the following best-practice guidelines are derived from safety protocols for similar peroxisome proliferator-activated receptor (PPAR) agonists and general laboratory safety standards. This compound is a potent research compound and should be handled with care by trained personnel only.
Personal Protective Equipment (PPE): A comprehensive assessment of potential hazards should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Nitrile gloves | Should be worn to prevent skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect street clothes and skin from contamination. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Wash Station and Safety Shower: Ensure easy access to an operational eye wash station and safety shower in case of accidental exposure.
Hygiene Practices:
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Operational Plans: Preparation and Administration
Solution Preparation:
The following table provides guidance on preparing solutions of this compound for in vitro and in vivo experiments.
| Solution Type | Solvent | Concentration | Procedure |
| Stock Solution | Dimethyl sulfoxide (DMSO) | Up to 11.18 mM | Dissolve the appropriate amount of this compound in DMSO. Store at -20°C for long-term use. |
| In Vitro Working Solution | Cell culture medium | Varies (e.g., 1.5 µM) | Dilute the DMSO stock solution with cell culture medium to the desired final concentration. The final DMSO concentration should typically be kept below 0.1% (v/v) to avoid solvent-induced cellular toxicity. |
| In Vivo Formulation | Corn oil or other appropriate vehicle | Varies | For oral administration, this compound can be suspended in a suitable vehicle such as corn oil. Formulations using PEG300, Tween 80, and water have also been described.[1] |
Experimental Protocols
The following are generalized protocols based on the use of this compound in published research. Researchers should adapt these protocols to their specific experimental needs and cell/animal models.
In Vitro Treatment of Organ Cultures:
This protocol is based on a study investigating the effects of this compound on organ explants.[2]
-
Preparation of Explants: Obtain and prepare organ explants (e.g., duodeno-jejunal or ileal) according to established laboratory procedures.
-
Culture Conditions: Place the explants in a suitable culture medium.
-
Treatment:
-
Prepare a working solution of this compound in the culture medium at the desired final concentration (e.g., 1.5 µM).[2]
-
Use a vehicle control consisting of the same concentration of DMSO (e.g., 0.1% v/v) in the culture medium.[2]
-
Add the this compound working solution or the vehicle control to the respective culture wells.
-
-
Incubation: Incubate the explants for the desired period (e.g., 20 hours).[2]
-
Analysis: Following incubation, harvest the explants for downstream analysis, such as mRNA or protein expression studies.
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.
-
Decontamination: All work surfaces and equipment should be decontaminated after use.
PPARγ Signaling Pathway
This compound is an agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors. The diagram below illustrates the general signaling pathway of PPARγ.
Caption: PPARγ Signaling Pathway Activation by this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for conducting in vitro experiments with this compound.
Caption: General workflow for in vitro experiments using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
